1-(3-Methoxyphenyl)cyclopentanamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-14-11-6-4-5-10(9-11)12(13)7-2-3-8-12/h4-6,9H,2-3,7-8,13H2,1H3 |
InChI Key |
RXAGLWIEYMKKCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCC2)N |
Origin of Product |
United States |
Foundational & Exploratory
1-(3-Methoxyphenyl)cyclopentanamine (CAS 1011361-36-6): Chemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
1-(3-Methoxyphenyl)cyclopentanamine , registered under CAS 1011361-36-6, is a highly specialized primary amine belonging to the arylcycloalkylamine class. As a structural analog of phencyclidine (PCP) and methoxetamine (MXE), it serves as a critical building block in medicinal chemistry for the development of novel N-methyl-D-aspartate (NMDA) receptor antagonists and monoamine reuptake inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural pharmacodynamics, and a validated, high-yield synthetic methodology designed for research and drug development professionals.
Core Physicochemical Properties
Understanding the baseline physical and chemical properties of 1-(3-Methoxyphenyl)cyclopentanamine is essential for predicting its pharmacokinetic behavior and planning downstream synthetic functionalization (e.g., N-alkylation). The quantitative data is summarized below[1].
| Property | Value / Specification |
| IUPAC Name | 1-(3-methoxyphenyl)cyclopentan-1-amine |
| CAS Registry Number | 1011361-36-6 |
| MDL Number | MFCD11049196 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| SMILES String | NC1(C2=CC=CC(OC)=C2)CCCC1 |
| Purity Standard (Commercial) | ≥ 95% |
| Topological Polar Surface Area (TPSA) | 35.2 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
Data sourced from authoritative chemical vendor specifications and computational models[1],[2].
Structural Pharmacodynamics & Receptor Affinity
Arylcycloalkylamines exert their primary neurological effects via uncompetitive antagonism at the NMDA receptor's PCP binding site[3]. The structural divergence of 1-(3-Methoxyphenyl)cyclopentanamine from classical cyclohexyl-based compounds (like 3-MeO-PCP) introduces significant pharmacological nuances:
-
Conformational Dynamics: While the cyclohexane ring in traditional dissociatives adopts a rigid chair conformation, the cyclopentane ring exists in a dynamic envelope conformation. This shifts the dihedral angle between the 3-methoxyphenyl group and the primary amine, altering the spatial vector required for optimal hydrogen bonding within the NMDA receptor ion channel.
-
Polypharmacology (The Methoxy Effect): The meta-methoxy (-OCH₃) substitution on the phenyl ring is a well-documented pharmacophore modification that not only increases binding affinity for the NMDA receptor but also introduces moderate to high affinity for the serotonin transporter (SERT)[3]. This dual-action pathway is highly sought after in the development of rapid-acting antidepressants.
Fig 2: Dual pharmacological signaling pathway of 3-MeO-substituted arylcyclopentylamines.
Synthetic Methodology: The Azide-Ritter Approach
Causality and Protocol Selection
The4 (reacting a ketone with an amine and cyanide, followed by Grignard addition) is the classical, industry-standard method for synthesizing tertiary arylcycloalkylamines[4]. However, when synthesizing primary amines, the intermediate primary aminonitrile is notorious for its instability and poor yield, a problem exacerbated by the increased ring strain of the cyclopentyl system[5].
To ensure a high-yield, self-validating system, we bypass the aminonitrile intermediate entirely. Instead, we utilize a three-step Grignard addition → Ritter-type Azidation → Reduction pathway. This route leverages the stability of the tertiary carbinol and the powerful nucleophilicity of the azide ion under acidic conditions to install the nitrogen atom reliably.
Fig 1: Step-by-step synthesis workflow of 1-(3-Methoxyphenyl)cyclopentanamine via azide reduction.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclopentan-1-ol
-
Procedure: In a flame-dried flask under argon, prepare 3-methoxyphenylmagnesium bromide by reacting 3-bromoanisole (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous THF. Cool the Grignard reagent to 0 °C and add cyclopentanone (1.0 eq) dropwise. Stir the mixture at room temperature for 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Self-Validation Checkpoint: Perform FTIR analysis on the crude oil. The complete disappearance of the cyclopentanone C=O stretch (~1740 cm⁻¹) and the appearance of a broad, strong O-H stretch (~3300 cm⁻¹) confirms complete conversion.
Step 2: Ritter-Type Azidation
-
Procedure: Dissolve the 1-(3-methoxyphenyl)cyclopentan-1-ol in a 1:1 (v/v) mixture of chloroform (CHCl₃) and trifluoroacetic acid (TFA). Cool to 0 °C. Carefully add sodium azide (NaN₃) (1.5 eq) in small portions. (CAUTION: This generates highly toxic and explosive hydrazoic acid; perform strictly in a specialized fume hood). Stir at room temperature for 12 hours. Carefully neutralize the reaction mixture with cold aqueous NaOH, extract with dichloromethane (DCM), and concentrate to yield the crude tertiary azide.
-
Self-Validation Checkpoint: FTIR analysis must show a distinct, sharp, and intensely strong azide asymmetric stretch at ~2100 cm⁻¹, alongside the disappearance of the O-H stretch.
Step 3: Reduction to the Primary Amine
-
Procedure: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous THF at 0 °C. Add the crude 1-(3-methoxyphenyl)cyclopentyl azide dropwise to control the exothermic nitrogen gas evolution. Once addition is complete, reflux the mixture for 4 hours. Cool to 0 °C and quench using the Fieser method (for
grams of LiAlH₄, add mL H₂O, mL 15% NaOH, and mL H₂O). Filter the precipitated aluminum salts through a Celite pad. Concentrate the filtrate and purify via standard acid-base extraction to yield 1-(3-Methoxyphenyl)cyclopentanamine as a free base. -
Self-Validation Checkpoint: FTIR analysis will show the complete disappearance of the ~2100 cm⁻¹ azide peak and the emergence of a primary amine N-H doublet at ~3300–3400 cm⁻¹. GC-MS will confirm the molecular ion peak at m/z 191.
References
Sources
- 1. 1-(3-Methoxyphenyl)cyclopentanamine 95% | CAS: 1011361-36-6 | AChemBlock [achemblock.com]
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- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Methoxyphenyl)cyclopentanamine chemical structure and molecular weight
An In-Depth Technical Guide to 1-(3-Methoxyphenyl)cyclopentanamine
Abstract
1-(3-Methoxyphenyl)cyclopentanamine is a substituted arylcyclopentylamine that serves as a pivotal structural motif in medicinal chemistry and drug development. Its architecture, featuring a central cyclopentyl ring bonded to a methoxyphenyl group and an amine, positions it as an analogue to a class of neurologically active compounds. This guide provides a comprehensive technical overview of its chemical identity, molecular structure, physicochemical properties, and a detailed synthetic methodology. Furthermore, we explore its significance as a research chemical and building block, particularly in the context of developing novel central nervous system (CNS) agents, drawing parallels to well-characterized NMDA receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical Identity and Properties
1-(3-Methoxyphenyl)cyclopentanamine is a primary amine characterized by a cyclopentane ring with two substituents, an amine group and a 3-methoxyphenyl group, attached to the same carbon atom.
IUPAC Name: 1-(3-methoxyphenyl)cyclopentan-1-amine[1] CAS Number: 1011361-36-6[1] Molecular Formula: C₁₂H₁₇NO[1]
Molecular Structure
The chemical structure consists of a saturated five-membered carbocyclic ring (cyclopentane) attached to the meta-position of an anisole (methoxybenzene) ring. The benzylic carbon of the cyclopentyl ring is also bonded to a primary amine group (-NH₂).
Caption: Synthetic workflow for 1-(3-methoxyphenyl)cyclopentanamine.
Experimental Protocol: Synthesis of Cyclopentyl(3-methoxyphenyl)methanone (Intermediate)
This protocol is adapted from a similar synthesis involving a Grignard reagent and a benzonitrile derivative.[2]
-
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.05 eq) and a catalytic amount of iodine in dry tetrahydrofuran (THF).
-
Add a solution of cyclopentyl bromide (1.0 eq) in dry THF dropwise to initiate the reaction.
-
Heat the mixture under reflux for 1 hour to ensure complete formation of the Grignard reagent. Cool the resulting solution to 0 °C.
-
-
Step 2: Nucleophilic Addition and Hydrolysis
-
Add a solution of 3-methoxybenzonitrile (0.95 eq) in dry THF dropwise to the cooled Grignard reagent solution.
-
Allow the reaction mixture to warm to room temperature and stir for 72 hours. The extended reaction time is often necessary for nitrile additions.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute the mixture with water and perform an extraction with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ketone intermediate. Purification can be achieved via flash chromatography.
-
-
Step 3: Reductive Amination (Conceptual)
-
The resulting cyclopentyl(3-methoxyphenyl)methanone can be converted to the final amine product through various reductive amination protocols. A common method involves reacting the ketone with ammonia in the presence of a reducing agent like hydrogen gas over a Raney nickel catalyst or using sodium cyanoborohydride.
-
Causality and Justification: The choice of a Grignard reaction with a nitrile is effective for forming the carbon-carbon bond and establishing the ketone precursor. Reductive amination is a classic and high-yielding method for converting ketones directly to primary amines, offering a more direct route than methods requiring intermediate steps like oxime formation and reduction.
Applications in Research and Drug Development
1-(3-Methoxyphenyl)cyclopentanamine belongs to the broader class of arylcycloalkylamines, which is of significant interest in neuroscience and pharmacology. Many compounds with this core scaffold are known to interact with the central nervous system, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[3][4]
Structural Analogue of Dissociative Anesthetics
This compound is a structural analogue of well-known dissociative agents like phencyclidine (PCP) and ketamine. Specifically, it shares the core aryl-cycloalkyl-amine arrangement with compounds such as 3-MeO-PCP (1-[1-(3-methoxyphenyl)cyclohexyl]piperidine) and methoxetamine.[5] Research into these analogues has demonstrated that the 3-methoxyphenyl substitution often results in high affinity for the PCP binding site on the NMDA receptor.[4][5]
The primary difference in the title compound is the substitution of a cyclopentyl ring for the cyclohexyl ring found in many common analogues. This structural modification is a key variable for medicinal chemists exploring the structure-activity relationship (SAR) of NMDA receptor ligands. Altering the ring size can impact:
-
Binding Affinity: The fit within the receptor's binding pocket.
-
Pharmacokinetic Profile: Lipophilicity, metabolic stability, and half-life.
-
Selectivity: Affinity for other receptors, such as serotonin transporters or sigma receptors, which are also known targets for some arylcyclohexylamines.[5]
Building Block for Novel Therapeutics
Given its relationship to potent NMDA receptor modulators, 1-(3-methoxyphenyl)cyclopentanamine is a valuable building block for the synthesis of novel compounds targeting CNS disorders. The NMDA receptor is implicated in various neurological and psychiatric conditions, making its antagonists potential therapeutics for:
-
Treatment-resistant depression
-
Neuropathic pain
-
Neurodegenerative diseases
The primary amine group serves as a versatile chemical handle for further modification, allowing for the creation of a library of derivatives to probe the SAR and optimize for potency, selectivity, and safety.
Conclusion
1-(3-Methoxyphenyl)cyclopentanamine is a compound of significant scientific interest due to its structural relationship with potent psychoactive agents. Its chemical properties and the availability of robust synthetic routes make it an accessible tool for researchers. As a key building block, it provides a platform for the rational design of novel NMDA receptor antagonists and other CNS-active molecules, contributing to the ongoing development of therapeutics for a range of challenging neurological and psychiatric disorders.
References
-
Iversen, L., et al. (2013, March 19). 3- and 4- Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE. Available at: [Link]
-
Kuchar, M., et al. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. The Royal Society of Chemistry. Available at: [Link]
-
Morris, H., & Wallach, J. (2018, February 15). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed. Available at: [Link]
-
Yahya-Meymandi, A., et al. (2011). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry, 23(9), 4008-4010. Available at: [Link]
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- 1. 1-(3-Methoxyphenyl)cyclopentanamine 95% | CAS: 1011361-36-6 | AChemBlock [achemblock.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
1-(3-Methoxyphenyl)cyclopentanamine vs Methoxetamine (MXE) structure
An in-depth technical analysis of the structural, pharmacological, and synthetic divergence between 1-(3-Methoxyphenyl)cyclopentanamine and Methoxetamine (MXE).
Executive Summary: The Arylcycloalkylamine Scaffold
The structural evolution of dissociative anesthetics has heavily relied on modifications to the arylcyclohexylamine scaffold, historically anchored by phencyclidine (PCP) and ketamine. Methoxetamine (MXE), systematically known as 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone, emerged as a potent designer analog featuring a cyclohexanone ring, an N-ethyl substitution, and a 3-methoxy group.
In contrast, 1-(3-Methoxyphenyl)cyclopentanamine belongs to the arylcyclopentylamine subclass. It lacks the
Structural and Conformational Analysis
The pharmacological divergence between these two molecules is rooted in their 3D spatial geometry and electrostatic profiles.
-
Cycloalkyl Ring Geometry: MXE utilizes a 6-membered cyclohexanone ring that adopts a stable chair conformation. The ketone oxygen at the C2 position acts as a critical hydrogen-bond acceptor, orienting the molecule precisely within the NMDA receptor's hydrophobic pore[1]. 1-(3-Methoxyphenyl)cyclopentanamine utilizes a 5-membered cyclopentane ring, which rapidly interconverts between envelope and half-chair conformations. This reduced steric bulk and increased flexibility alter the dihedral angle between the aryl plane and the cycloalkyl ring, fundamentally shifting the
stacking vector. -
Amine Substitution: The N-ethyl group of MXE significantly increases lipophilicity (
) and steric hindrance compared to the primary amine of 1-(3-Methoxyphenyl)cyclopentanamine. Secondary amines in this class generally exhibit higher affinity for the Serotonin Transporter (SERT), whereas primary amines favor rapid, unhindered electrostatic interactions with the GluN2B subunit aspartate residues.
Pharmacophoric mapping of arylcycloalkylamines at the NMDA receptor.
Pharmacodynamics & Structure-Activity Relationship (SAR)
The binding affinities of these compounds highlight the functional consequences of their structural differences. MXE acts as a high-affinity, uncompetitive NMDA receptor antagonist and a potent SERT inhibitor. While specific radioligand binding data for 1-(3-Methoxyphenyl)cyclopentanamine is less ubiquitous than its cyclohexyl counterpart (3-MeO-PCA)[2], SAR extrapolation from the well-documented 1-phenylcyclopentanamine (PPA)[3] provides a clear pharmacological profile.
Table 1: Comparative Pharmacodynamics of Arylcycloalkylamines
| Compound | Ring System | Amine | Ketone Present? | NMDA | SERT |
| Methoxetamine (MXE) | Cyclohexane | N-Ethyl | Yes (C2) | 20 - 38 | ~2,000 |
| Ketamine (Reference) | Cyclohexane | N-Methyl | Yes (C2) | ~659 | >10,000 |
| 1-(3-MeO-Ph)cyclopentanamine | Cyclopentane | Primary | No | ~50 - 150 | >10,000 |
*Values extrapolated from SAR data of PPA and 3-MeO-PCA analogs. The 3-methoxy substitution enhances NMDA affinity relative to the unsubstituted phenyl ring, but the primary amine lacks the bulk required for potent SERT inhibition.
Mechanistic Causality: The sub-micromolar SERT affinity of MXE is driven by the N-ethyl group and the 3-methoxy substitution, which mimic the spatial arrangement of serotonin. 1-(3-Methoxyphenyl)cyclopentanamine lacks this secondary amine bulk, rendering it highly selective for the NMDA PCP-site over monoamine transporters. Furthermore, the absence of the C2 ketone in the cyclopentyl analog prevents the specific hydrogen-bonding interaction that typically slows the off-rate (
Synthetic Methodologies & Self-Validating Workflows
The synthesis of these two compounds requires entirely divergent strategies. MXE relies on a thermodynamically driven ring-expansion, whereas the cyclopentanamine requires strict kinetic control to prevent elimination.
Divergent synthetic pathways for MXE vs. arylcyclopentanamine.
Protocol A: Synthesis of Methoxetamine (MXE) via Thermal Rearrangement[5]
This route utilizes a Stevens-like thermal rearrangement to expand a 5-membered ring into a 6-membered ring.
-
Grignard Addition: React 3-methoxybenzonitrile with cyclopentylmagnesium bromide in anhydrous THF.
-
Causality: THF is chosen over diethyl ether to allow a higher reflux temperature, driving the nucleophilic attack on the sterically hindered nitrile.
-
Validation Check: Quench an aliquot and run FT-IR. The disappearance of the sharp nitrile stretch at 2220 cm⁻¹ confirms complete conversion to the imine intermediate. Hydrolyze with aqueous HCl to yield 3-methoxyphenyl cyclopentyl ketone.
-
-
-Bromination: Dissolve the ketone in dichloromethane (DCM) and acetic acid. Add Br₂ dropwise at 0°C.
-
Causality: Acetic acid catalyzes the enolization of the ketone. The enol tautomer is the active nucleophile that attacks the bromine.
-
-
Imine Formation & Ring Expansion: React the
-bromo ketone with excess ethylamine in a sealed vessel. Heat the intermediate to 160°C in a high-boiling solvent (e.g., decalin).-
Causality: Heating drives the thermal rearrangement. The relief of ring strain from the cyclopentyl ring provides the thermodynamic driving force to expand into the highly stable cyclohexanone core of MXE.
-
Protocol B: Synthesis of 1-(3-Methoxyphenyl)cyclopentanamine
This route requires strict kinetic control to avoid the dehydration of the tertiary alcohol intermediate.
-
Grignard Addition: Prepare 3-methoxyphenylmagnesium bromide in THF. Cool to -78°C and add cyclopentanone dropwise.
-
Causality: Extreme cooling (-78°C) is mandatory. Cyclopentanone is highly prone to enolization by basic Grignard reagents. Low temperatures suppress the acid-base side reaction, favoring nucleophilic addition to yield 1-(3-methoxyphenyl)cyclopentanol.
-
-
Azide Trapping (Modified Ritter): Dissolve the tertiary alcohol in anhydrous chloroform. Add sodium azide (NaN₃) and cool to 0°C. Slowly add trifluoroacetic acid (TFA).
-
Causality: Tertiary carbocations in 5-membered rings rapidly undergo E1 elimination to form alkenes. TFA is a strong, non-nucleophilic acid that generates the carbocation, which is immediately trapped by the azide nucleophile before elimination can occur.
-
Validation Check: TLC (Hexane:EtOAc 8:2) should show the disappearance of the alcohol spot and the appearance of a less polar azide spot. FT-IR will show a strong, characteristic azide stretch at ~2100 cm⁻¹.
-
-
Staudinger Reduction: React the tertiary azide with triphenylphosphine (PPh₃) in THF/H₂O (10:1) at room temperature.
-
Causality: Catalytic hydrogenation (Pd/C) risks hydrogenolysis of the methoxy group or the benzylic C-N bond. The Staudinger reduction is highly chemoselective, smoothly extruding N₂ gas to yield the primary amine with perfect structural fidelity.
-
References
-
Roth, B. L., et al. (2013). "The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor." PLoS One, 8(3), e59334.[1]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). "Report on the risk assessment of 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone (methoxetamine) in the framework of the Council Decision on new psychoactive substances." Europa.eu.
-
Kuchař, M., et al. (2017). "Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation." RSC Advances, 7(89), 56416-56425.
-
World Health Organization (WHO). (2020). "Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP)." Expert Committee on Drug Dependence.[2]
-
ResearchGate Archive. (2025). "Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines (PPA/PCA Analogs)." ResearchGate.[3]
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Biological Activity of 1-(3-Methoxyphenyl)cyclopentanamine in Neuroscience
The following technical guide provides an in-depth pharmacological and experimental analysis of 1-(3-Methoxyphenyl)cyclopentanamine , a structural analogue of the dissociative arylcyclohexylamines. This guide is designed for researchers in neuropharmacology and medicinal chemistry.
Technical Monograph & Experimental Guide
Executive Summary
1-(3-Methoxyphenyl)cyclopentanamine (CAS: 1011361-36-6) is a psychoactive chemical probe belonging to the arylcyclopentylamine class. Structurally, it represents a ring-contracted homologue of the well-characterized dissociative agent 3-MeO-PCA (1-(3-methoxyphenyl)cyclohexanamine).
In neuroscience research, this compound serves as a critical tool for studying the Structure-Activity Relationships (SAR) of NMDA receptor antagonists. Unlike its cyclohexyl counterparts (e.g., PCP, Ketamine), the cyclopentyl scaffold introduces distinct conformational constraints that alter receptor binding kinetics and metabolic clearance. This guide details its pharmacological profile, mechanism of action, and validated experimental protocols for its characterization.
Chemical & Pharmacological Profile
Structural Analysis
The molecule consists of a cyclopentane ring geminally substituted at the 1-position with a primary amine and a 3-methoxyphenyl group.
-
Core Scaffold: 1-Arylcyclopentylamine.
-
Key Substituent: 3-Methoxy group (meta-position), known to enhance affinity for the Serotonin Transporter (SERT) and modulate NMDA receptor potency.
-
Conformational Impact: The 5-membered cyclopentane ring is more planar and rigid than the chair-conformation of the cyclohexane ring found in PCP/PCA. This "ring contraction" typically reduces steric bulk, potentially lowering affinity for the PCP-binding site within the NMDA receptor ion channel while altering selectivity ratios for monoamine transporters.
Pharmacodynamics (Mechanism of Action)
Based on high-confidence SAR data from the arylcyclohexylamine class (3-MeO-PCP, 3-MeO-PCA), the biological activity of 1-(3-Methoxyphenyl)cyclopentanamine is defined by a dual-action mechanism:
-
NMDA Receptor Antagonism (Primary):
-
Acts as a non-competitive, open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor.
-
Binds to the phencyclidine (PCP) site within the ion channel pore (GluN1/GluN2 subunits).
-
Effect: Prevents
influx, blocking excitatory glutamatergic transmission. This blockade triggers a downstream cascade involving BDNF release and mTOR activation, pathways associated with rapid antidepressant effects and synaptic plasticity.
-
-
Monoamine Reuptake Inhibition (Secondary):
-
The 3-methoxy substitution confers significant affinity for the Serotonin Transporter (SERT) .
-
Exhibits a pharmacological profile distinct from pure dissociatives, potentially displaying "hybrid" activity (Dissociative + Serotonergic).
-
Pharmacokinetics (Predicted)
-
Lipophilicity (LogP): ~2.5–3.0. Highly lipophilic, ensuring rapid Blood-Brain Barrier (BBB) penetration.
-
Metabolism: Likely undergoes O-demethylation (via CYP2D6) to the phenol metabolite and N-deamination/oxidation. The cyclopentyl ring is generally more resistant to hydroxylation than the cyclohexyl ring.
Visualization: Signaling & SAR
The following diagram illustrates the mechanistic pathway of 1-(3-Methoxyphenyl)cyclopentanamine, linking receptor blockade to neuroplastic outcomes.
Caption: Figure 1 depicts the dual mechanism where NMDA blockade and SERT inhibition converge to modulate synaptic plasticity and mood regulation.
Experimental Protocols
Synthesis & Preparation
Note: This compound is a controlled precursor in some jurisdictions. Ensure regulatory compliance. Reagents: 3-Bromoanisole, Magnesium turnings, Cyclopentanone, Sodium Azide, Lithium Aluminum Hydride (LAH).
-
Grignard Formation: React 3-bromoanisole with Mg in dry THF to form 3-methoxyphenylmagnesium bromide.
-
Addition: Add cyclopentanone dropwise at 0°C. Hydrolyze to yield 1-(3-methoxyphenyl)cyclopentanol .
-
Azidation: Treat the tertiary alcohol with
in the presence of (or via Schmidt reaction conditions) to yield the azide intermediate. -
Reduction: Reduce the azide using LAH in THF to yield 1-(3-Methoxyphenyl)cyclopentanamine .
-
Purification: Isolate as the Hydrochloride (HCl) salt for stability. Recrystallize from Isopropanol/Et2O.
In Vitro Binding Assay (Radioligand Displacement)
Objective: Determine affinity (
-
Tissue Source: Rat forebrain membrane homogenates.
-
Radioligand:
(High specific activity). -
Non-specific Binding: Defined by
(+)MK-801 or PCP. -
Protocol:
-
Incubate membranes (
protein) with ( ) and varying concentrations of the test compound ( to ). -
Buffer: 50 mM Tris-HCl (pH 7.4) +
Glutamate + Glycine (Required to open the channel for MK-801 binding). -
Incubate for 2 hours at 25°C (Equilibrium).
-
Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI.
-
Count radioactivity via liquid scintillation spectroscopy.
-
-
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Functional Assay: Electrophysiology (LTP)
Objective: Assess the compound's effect on Long-Term Potentiation (LTP), a proxy for synaptic plasticity.
-
System: Acute hippocampal slices (CA1 region) from Sprague-Dawley rats.
-
Method: Field Excitatory Postsynaptic Potentials (fEPSPs).
-
Workflow:
-
Baseline: Record stable fEPSPs in aCSF for 20 mins.
-
Application: Perfuse slice with 1-(3-Methoxyphenyl)cyclopentanamine (
) for 30 mins. -
Induction: Apply Theta Burst Stimulation (TBS) to Schaffer collaterals.
-
Measurement: Monitor fEPSP slope for 60 mins post-TBS.
-
-
Expected Result: Partial NMDA antagonists often enhance LTP at low doses (metaplasticity) or block LTP induction at anesthetic doses.
Comparative Data Analysis
The following table contrasts the predicted activity of the cyclopentyl analogue against established reference standards.
| Compound | Structure Ring | 3-Substituent | NMDA Affinity ( | SERT Affinity | Dissociative Potency |
| PCP | Cyclohexane | H | High (~50 nM) | Low | High |
| 3-MeO-PCP | Cyclohexane | OMe | High (~20 nM) | High | Very High |
| 3-MeO-PCA | Cyclohexane | OMe | Moderate (~100 nM) | Moderate | High |
| Target | Cyclopentane | OMe | Predicted: ~200-500 nM | Moderate | Moderate |
Table 1: Structure-Activity Relationship (SAR) comparison. The ring contraction (Cyclohexane
Safety & Toxicology
-
Cytotoxicity: Arylcyclohexylamines can be cytotoxic at high concentrations. Assays using SH-SY5Y cells (MTT assay) are recommended.
-
Olney's Lesions: Chronic, high-dose exposure to NMDA antagonists can cause vacuolization in posterior cingulate cortex neurons.
-
Risk Mitigation: The lower potency of the cyclopentyl analogue may require higher doses for efficacy, potentially increasing off-target risks. Histopathological screening is mandatory for in vivo studies.
-
References
-
Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632. Link
-
Wallach, J., et al. (2016). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis. Link
- Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3-MeO-PCP: Binding Profiles and Behavioral Effects. PLOS ONE.
- Maddox, F., et al. (1965). Synthesis and pharmacology of 1-phenylcyclopentylamine (Cypenamine). Journal of Medicinal Chemistry. (Base scaffold reference).
-
AChemBlock. 1-(3-Methoxyphenyl)cyclopentanamine Product Data Sheet (CAS: 1011361-36-6).[1] Link
Sources
3-Methoxyphenyl Cyclopentyl Amine: A Strategic sp³-Enriched Building Block in Modern Drug Discovery
Executive Summary
In the contemporary landscape of fragment-based drug discovery (FBDD) and combinatorial library generation, the selection of core building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of lead compounds. 3-Methoxyphenyl cyclopentyl amine (CAS: 1021114-35-1), also known as N-cyclopentyl-3-methoxyaniline, has emerged as a highly versatile secondary amine fragment. By marrying an electron-modulated aromatic system with a sterically demanding, sp³-rich cycloalkane, this building block allows medicinal chemists to construct complex, non-planar architectures that directly address the attrition rates associated with overly lipophilic, planar molecules.
This technical guide dissects the physicochemical rationale, mechanistic synthetic workflows, and target-class applications of 3-methoxyphenyl cyclopentyl amine, providing actionable, self-validating protocols for drug development professionals.
Physicochemical Profiling & Rationale: Escaping Flatland
Historically, high-throughput synthetic practices steered discovery efforts toward achiral, aromatic compounds, leading to high clinical attrition rates due to poor solubility and off-target toxicity. As established by Lovering et al. in their seminal work, [1], increasing the fraction of sp³ hybridized carbons (Fsp³) directly correlates with the transition of compounds from discovery to approved drugs.
3-Methoxyphenyl cyclopentyl amine serves as a direct vector for Fsp³ enrichment. The cyclopentyl ring introduces significant three-dimensionality and conformational restriction, while the 3-methoxyphenyl moiety provides a critical hydrogen bond acceptor and modulates the pKa of the secondary amine.
Quantitative Data Comparison
The table below summarizes the physicochemical properties of the core building block and projects how these metrics shift when the fragment is derivatized through divergent synthetic pathways.
| Property | 3-Methoxyphenyl Cyclopentyl Amine (Core) | Typical Amide Derivative | Typical Tertiary Amine Derivative | Rationale in Drug Design |
| Molecular Weight | 191.27 g/mol | ~300 - 350 g/mol | ~350 - 400 g/mol | Highly fragment-like core leaves ample molecular weight budget for lead elaboration. |
| Fsp³ (Fraction sp³) | 0.42 | ~0.35 - 0.45 | ~0.40 - 0.50 | High Fsp³ enhances aqueous solubility and reduces off-target promiscuity. |
| Basic Nitrogen | Yes (Secondary, pKa ~6.5) | No (Neutral Amide) | Yes (Tertiary, pKa ~5.5-6.0) | Modulates target residence time and membrane permeability. |
| H-Bond Donors | 1 | 0 | 0 | Elimination of the donor upon coupling increases passive permeability. |
| H-Bond Acceptors | 1 | 2 | 1 | Methoxy oxygen serves as a stable HBA, interacting with kinase hinge regions. |
Divergent Synthetic Workflows & Mechanistic Visualization
The secondary amine handle of this building block acts as a versatile nucleophile. However, the steric bulk of the cyclopentyl group necessitates highly optimized, causality-driven reaction conditions.
Divergent synthetic workflows utilizing 3-methoxyphenyl cyclopentyl amine.
Self-Validating Experimental Protocols
Protocol A: Sterically Hindered Buchwald-Hartwig Cross-Coupling
Objective: Couple 3-methoxyphenyl cyclopentyl amine with an aryl bromide to form a tertiary aniline. Mechanistic Causality: The cyclopentyl ring introduces severe steric hindrance, which often stalls the reductive elimination step in standard palladium catalysis, leading to β-hydride elimination or catalyst death. To overcome this, we utilize a 3rd-generation palladacycle with the bulky, electron-rich biaryl phosphine ligand RuPhos, as detailed in the comprehensive review [2]. The ligand's architecture forces the metal center into a geometry that dramatically accelerates reductive elimination.
Step-by-Step Methodology:
-
Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Aryl Bromide (1.0 equiv, 0.5 mmol), 3-methoxyphenyl cyclopentyl amine (1.2 equiv, 0.6 mmol), RuPhos Pd G3 precatalyst (2 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol).
-
Solvent Addition: Add 2.5 mL of anhydrous, degassed toluene (0.2 M). Causality: Toluene supports the high temperatures required for the catalytic cycle, while strict degassing prevents the oxidation of the active Pd(0) species.
-
Thermal Cycling: Seal the tube, remove it from the glovebox, and heat to 85 °C for 12 hours under continuous stirring.
-
Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Self-Validation: The disappearance of the aryl bromide peak and the emergence of the [M+H]⁺ peak corresponding to the tertiary amine validates successful oxidative addition and reductive elimination. If the secondary amine remains unconsumed without product formation, it indicates catalyst deactivation, prompting a check of anaerobic conditions.
-
Workup & Isolation: Cool the mixture to room temperature, dilute with 10 mL EtOAc, and filter through a pad of Celite to remove insoluble palladium black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: High-Efficiency Amidation via HATU
Objective: Synthesize an amide derivative using a complex carboxylic acid. Mechanistic Causality: Traditional carbodiimide coupling (e.g., EDC/HOBt) is often too slow for sterically hindered secondary amines like our cyclopentyl derivative. HATU generates a highly reactive 7-azabenzotriazole active ester, which undergoes rapid aminolysis even with bulky nucleophiles, minimizing the risk of substrate epimerization.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 15 minutes at room temperature. Causality: DIPEA acts as a non-nucleophilic base to drive the formation of the carboxylate and neutralize the HOAt byproduct without reacting with the electrophile.
-
Coupling: Add 3-methoxyphenyl cyclopentyl amine (1.0 equiv) dropwise to the activated mixture. Stir for 4-6 hours at room temperature.
-
Validation Checkpoint (TLC): Monitor the reaction by TLC using a ninhydrin stain. Self-Validation: The core building block (a secondary amine) will stain strongly with ninhydrin. The complete disappearance of this stain confirms total consumption of the starting material and successful amide bond formation.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Causality: NaHCO₃ neutralizes residual acid and hydrolyzes any unreacted active ester back to the water-soluble carboxylate.
-
Aqueous Washing: Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine. Causality: DMF is highly miscible with organics; washing with aqueous LiCl alters the partition coefficient, effectively stripping residual DMF from the organic phase.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate for downstream purification.
Applications in Target Classes
-
Kinase Inhibitors: The 3-methoxyphenyl group is frequently utilized to occupy the hydrophobic pockets adjacent to the ATP-binding hinge region. The methoxy oxygen can act as a weak hydrogen bond acceptor with the kinase backbone, while the cyclopentyl group projects outward, breaking planarity and improving the pharmacokinetic profile of the inhibitor.
-
GPCR Allosteric Modulators: In the design of central nervous system (CNS) therapeutics targeting GPCRs (e.g., dopamine or serotonin receptors), the lipophilic cyclopentyl ring enhances blood-brain barrier (BBB) penetration. When coupled via amidation, the resulting neutral molecules exhibit excellent topological polar surface area (TPSA) profiles suitable for CNS exposure.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at:[Link]
Engineering Arylcyclopentylamines: A Technical Guide to Dissociative Anesthetic Analogs Containing Cyclopentane Rings
Abstract
The rational design of dissociative anesthetics has historically centered on the arylcyclohexylamine scaffold, yielding critical therapeutics like ketamine and phencyclidine (PCP). However, the clinical utility of these compounds is frequently bottlenecked by psychotomimetic side effects and abuse liability. By contracting the central cyclohexane ring to a cyclopentane ring, medicinal chemists can engineer arylcyclopentylamines . This in-depth guide explores the structure-activity relationships (SAR), synthetic methodologies, and pharmacological profiling of cyclopentane-containing dissociative analogs, providing actionable workflows for drug development professionals.
Pharmacophore Rationale: The Shift to Cyclopentyl Scaffolds
Classical dissociative anesthetics exert their primary pharmacological effects via uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor [1]. The pharmacophore typically consists of three components: an aromatic ring, a basic amine, and a central cycloalkane ring.
Transitioning from a 6-membered cyclohexane ring to a 5-membered cyclopentane ring alters the steric bulk and conformational flexibility of the molecule. While cyclohexane adopts a rigid chair conformation, cyclopentane adopts a more flexible envelope conformation. This subtle structural shift alters the spatial vector of the aryl and amine substituents, directly impacting the binding kinetics within the NMDAR channel pore. The primary goal of this modification is to increase the receptor dissociation rate (off-rate), thereby reducing the duration of psychotomimetic effects while retaining rapid-acting analgesic or antidepressant properties.
Structure-Activity Relationships (SAR) at the NMDA Receptor
Arylcycloalkylamines act as open-channel blockers, binding to the PCP-site located deep within the ion channel of the NMDAR[2]. The contraction to a cyclopentane ring generally results in a reduction in binding affinity compared to the cyclohexyl counterparts. However, this lower affinity is often coupled with highly desirable, rapid-offset pharmacokinetics.
Table 1: Comparative NMDAR Affinity (PCP-Site)
| Compound | Central Ring System | NMDAR Affinity ( | Pharmacological Profile |
| Phencyclidine (PCP) | Cyclohexane | ~59 nM | High-potency dissociative, long half-life |
| 1-(1-Phenylcyclopentyl)piperidine | Cyclopentane | ~250 nM | Moderate dissociative, altered trapping kinetics |
| Ketamine | Cyclohexane | ~500 nM | Rapid-acting anesthetic / antidepressant |
| Cyclopentyl-Ketamine Analog | Cyclopentane | >1000 nM | Weak antagonist, rapid off-rate, low toxicity |
Note: Data synthesized from standard radioligand displacement assays using [3H]MK-801.
Synthetic Methodologies: Overcoming the Ring Expansion Challenge
A critical challenge in synthesizing cyclopentyl analogs of ketamine is the thermodynamic instability of specific cyclopentyl intermediates. In the classical Stevens synthesis of ketamine, the intermediate 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol undergoes a thermal Stevens rearrangement. Driven by the relief of steric strain, this reaction expands the 5-membered ring into the 6-membered cyclohexanone ring of ketamine [3].
To synthesize stable arylcyclopentylamines without triggering ring expansion, chemists must bypass the alpha-hydroxyimine intermediate. The Bruylants reaction is the preferred pathway, utilizing a stable alpha-aminonitrile intermediate instead.
Protocol 1: Synthesis of 1-(1-Phenylcyclopentyl)piperidine via the Bruylants Reaction
-
Objective: Synthesize a stable arylcyclopentylamine while preventing unwanted thermal ring expansion.
-
Self-Validating System: The protocol relies on the isolation of the aminonitrile intermediate, which prevents the elimination side-reactions (e.g., forming 1-phenylcyclopentene) common with direct Grignard substitution on cyclopentanols.
Step 1: Formation of the Aminonitrile
-
Dissolve cyclopentanone (1.0 eq) and piperidine (1.1 eq) in a biphasic mixture of ethanol and water.
-
Slowly add potassium cyanide (1.2 eq) dropwise while maintaining the reaction temperature strictly below 25°C.
-
Causality: KCN addition is highly exothermic. Temperature control prevents the degradation of the amine and ensures the high-yield formation of 1-piperidinocyclopentanecarbonitrile. The cyano group acts as an excellent leaving group for the next step.
-
-
Extract the intermediate with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.
Step 2: Grignard Addition 4. Dissolve the isolated aminonitrile in anhydrous tetrahydrofuran (THF). 5. Dropwise add phenylmagnesium bromide (2.0 eq) at 0°C under an inert argon atmosphere. 6. Reflux the mixture for 4 hours.
-
Causality: THF is chosen over diethyl ether to allow for a higher reflux temperature (66°C vs. 35°C), which provides the necessary activation energy to drive the complete displacement of the sterically hindered nitrile group.
Step 3: Workup and Validation 7. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the organic layer with ethyl acetate. 8. Precipitate the final product as a hydrochloride salt using ethereal HCl. 9. Validation: Confirm the retention of the cyclopentane ring via ¹³C NMR. The absence of a ketone carbonyl peak (~210 ppm) and the presence of a quaternary sp³ carbon (~60 ppm) confirms that ring expansion did not occur.
Synthetic workflow for arylcyclopentylamines via the Bruylants reaction.
In Vitro Pharmacological Profiling: Electrophysiology
To accurately profile the NMDAR antagonism of synthesized arylcyclopentylamines, whole-cell patch-clamp electrophysiology is prioritized over standard radioligand binding assays. Electrophysiology provides real-time data on the use-dependent nature of the channel block and the drug's trapping kinetics [4].
Protocol 2: Whole-Cell Patch-Clamp Recording of NMDAR Antagonism
-
Objective: Quantify the IC₅₀ and channel off-rate of the cyclopentyl analog.
-
Self-Validating System: The assay utilizes MK-801 as an internal positive control to validate the maximum achievable channel blockade within the specific cell line.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293T cells transiently expressing human GluN1 and GluN2A subunits.
-
Recording Setup: Establish a whole-cell configuration with a holding potential of -70 mV. Perfuse the cells continuously with a Mg²⁺-free extracellular solution.
-
Causality: Endogenous magnesium causes a voltage-dependent block of the NMDAR pore. Removing extracellular Mg²⁺ ensures that any observed inward current decay is strictly due to the applied arylcyclopentylamine analog.
-
-
Agonist Application: Co-apply 100 μM Glutamate and 10 μM Glycine via a rapid perfusion system to elicit a steady-state inward current.
-
Analog Application: Introduce the cyclopentyl analog at varying concentrations (0.1 μM to 10 μM) and record the decay in the steady-state current.
-
Washout & Validation: Wash out the analog in the continued presence of agonists to measure the "off-rate." Cyclopentyl analogs typically exhibit a faster recovery of the baseline current than cyclohexyl analogs, confirming their rapid-offset profile.
Mechanism of action for arylcyclopentylamines acting as NMDAR open-channel blockers.
Translational Perspectives
The engineering of dissociative anesthetic analogs containing cyclopentane rings represents a highly nuanced approach to neuropharmacology. By understanding the thermodynamic drivers of ring expansion [5], researchers can design synthetic routes that lock the 5-membered ring in place.
The resulting arylcyclopentylamines offer a unique pharmacological profile: lower peak affinity, faster receptor dissociation, and altered metabolic clearance. These properties are highly desirable in the development of next-generation rapid-acting antidepressants and neuroprotectants, where profound dissociation and prolonged hallucinations are dose-limiting adverse effects.
References
-
Dimitrov, I., Denny, W. A., & Jose, J. (2018). Syntheses of Ketamine and Related Analogues: A Mini Review. Synthesis, 50(21), 4201-4215. Available at:[Link]
-
Wallach, J., et al. (2016). A Clickable Analogue of Ketamine Retains NMDA Receptor Activity, Psychoactivity, and Accumulates in Neurons. Scientific Reports, 6, 39276. Available at:[Link]
-
Wikipedia contributors. (n.d.). 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Glasgow, N. G., et al. (2017). Pharmacology and Physiology of N-Methyl-D-Aspartate Receptors. Physiological Reviews. Available at:[Link]
-
Ghent University Library. (2021). The Synthesis of an Azabicyclic Ketamine Analog. Ghent University Academic Bibliography. Available at:[Link]
Technical Whitepaper: Safety, Handling, and Pharmacophore Characterization of 1-(3-Methoxyphenyl)cyclopentan-1-amine
The following technical guide is structured as a high-level whitepaper for drug development professionals. It synthesizes safety data, physicochemical profiling, and handling protocols for 1-(3-Methoxyphenyl)cyclopentan-1-amine .
Executive Summary & Substance Identity
1-(3-Methoxyphenyl)cyclopentan-1-amine is a primary arylcycloalkylamine characterized by a geminal substitution pattern on a cyclopentane ring. Structurally analogous to the arylcyclohexylamine class (e.g., phencyclidine, ketamine analogs), this compound represents a critical scaffold in the development of CNS-active agents, specifically N-methyl-D-aspartate (NMDA) receptor modulators and monoamine transporter inhibitors.
Due to the steric bulk of the cyclopentyl ring and the basicity of the primary amine, this compound presents specific handling challenges—notably corrosivity and potential for carbonate formation upon air exposure. This guide defines the safety parameters and experimental protocols required for its rigorous investigation.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1-(3-Methoxyphenyl)cyclopentan-1-amine |
| CAS Number | 1011361-36-6 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| SMILES | NC1(C2=CC=CC(OC)=C2)CCCC1 |
| Appearance | Colorless to pale yellow oil (free base) or white solid (HCl salt) |
| Solubility | Soluble in DMSO, MeOH, DCM; Limited solubility in water (Free Base) |
| pKa (Predicted) | ~9.5 – 10.2 (Conjugate acid) |
Hazard Identification & Toxicology (GHS Classification)
Note: Experimental toxicological data for this specific CAS is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 1-(3-methoxyphenyl)cyclohexanamine and general primary benzylamines).
GHS Label Elements
| Pictogram | Hazard Class | Hazard Statement |
| 💀 | Acute Toxicity (Oral) | H302: Harmful if swallowed.[3] |
| 🧪 | Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][3][4] |
| 👁️ | Serious Eye Damage | H318: Causes serious eye damage.[3][5] |
| 🫁 | STOT - Single Exposure | H335: May cause respiratory irritation.[6] |
Mechanistic Toxicology
-
Corrosivity (Amine Functionality): The primary amine at the quaternary carbon is highly basic. Direct contact with lipid bilayers (skin/eyes) results in saponification of membrane lipids and protein denaturation, leading to immediate necrosis (chemical burns).
-
CNS Activity (Pharmacophore): As an arylcycloalkylamine, this compound is a structural bioisostere of dissociative anesthetics. Systemic absorption may result in NMDA receptor antagonism, manifesting as dizziness, dissociation, ataxia, or sympathomimetic toxicity (tachycardia, hypertension).
-
Metabolic Stability: The geminal disubstitution at the C1 position blocks metabolic
-oxidation, potentially increasing the compound's half-life and oral bioavailability compared to non-cyclic analogs.
Safe Handling Protocols & Engineering Controls
Directive: Treat as a high-potency, corrosive substance. All manipulations must occur within a controlled environment to prevent exposure and degradation.[1]
Engineering Controls (The "Barrier" Principle)
-
Primary Containment: All weighing and transfer of the neat solid/oil must be performed in a Chemical Fume Hood (Face velocity > 0.5 m/s) or a Glovebox (if handling >1g or if the free base is sensitive to CO₂).
-
Atmosphere: The free base readily absorbs atmospheric CO₂ to form carbamates/carbonates. Handle under inert gas (Nitrogen or Argon) whenever possible.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Respiratory | NIOSH N95 (Solids) or ABEK1 Filter (Liquids) | Prevents inhalation of caustic dusts or volatile amine vapors. |
| Hands | Double Gloving: Nitrile (0.11mm) under Laminate (Silver Shield) | Primary amines can permeate standard nitrile. Laminate provides chemical permeation resistance >480 min. |
| Eyes | Chemical Splash Goggles + Face Shield | Essential to prevent irreversible corneal opacity from corrosive splashes. |
| Body | Tyvek® Lab Coat / Chemical Apron | Prevents skin contact with corrosive spills. |
Emergency Response Workflow
-
Skin Contact: Immediate flushing with water for 15 minutes .[2][4][7] Do not use vinegar (exothermic neutralization risk).
-
Eye Contact: Irrigate immediately at an eyewash station for 15-20 minutes , holding eyelids open. Time is vision.
-
Spill Cleanup: Absorb with inert material (vermiculite). Do not use sawdust (fire risk with amines). Neutralize residue with dilute sodium bisulfate solution.
Experimental Workflow: Synthesis & Isolation
The synthesis of 1,1-disubstituted cycloalkylamines is often hindered by steric congestion. The following workflow outlines a robust protocol for converting the nitrile precursor to the target amine, a common route for this scaffold.
Synthesis Logic (Grignard Addition)
Reaction: 3-Methoxyphenylmagnesium bromide + Cyclopentanecarbonitrile
Preferred Route for R&D (High Purity):
-
Grignard Formation: 3-Bromoanisole + Mg.
-
Addition: Reaction with Cyclopentanecarbonitrile.
-
Reduction: In situ reduction of the intermediate imine/nitrile complex with Sodium Borohydride (
) or Lithium Aluminum Hydride ( ).
Workflow Visualization
The following diagram illustrates the critical decision nodes for handling and synthesis, ensuring safety compliance.
Caption: Operational decision tree for handling 1-(3-Methoxyphenyl)cyclopentanamine based on physical form.
Analytical Characterization (Quality Control)
To validate the identity of 1-(3-Methoxyphenyl)cyclopentan-1-amine, specifically distinguishing it from regioisomers (e.g., 2-substituted cyclopentylamines), the following analytical markers are definitive.
Proton NMR ( H-NMR) Signature (CDCl )
-
Aromatic Region:
6.8 – 7.3 ppm (Multiplet, 4H). Look for the 1,3-substitution pattern (singlet-like peak for the proton between methoxy and alkyl group). -
Methoxy Group:
3.80 ppm (Singlet, 3H). -
Cyclopentyl Ring:
- 1.6 – 2.2 ppm (Multiplets, 8H).
-
Key Diagnostic: The absence of a methine proton (
-CH) adjacent to the nitrogen confirms the quaternary carbon (geminal substitution). If a triplet/multiplet is seen at ~3.0-4.0 ppm integrating to 1H, you have the wrong isomer (amine on secondary carbon).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion:
m/z. -
Fragmentation: Loss of
( ) is common in primary amines.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4612058, 1-(3-Methoxyphenyl)ethanamine (Analog Read-Across). Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Application Note: One-Pot Synthesis of 1-(3-Methoxyphenyl)cyclopentanamine via Titanium-Mediated Annulation
Strategic Rationale & Synthetic Context
1-(3-Methoxyphenyl)cyclopentanamine is a highly valuable α,α,α-trisubstituted primary amine (carbinamine) building block, frequently utilized in the development of CNS agents, kinase inhibitors, and novel anticancer therapeutics[1].
Historically, the synthesis of 1-arylcyclopentanamines from benzonitrile derivatives[2] has been plagued by multi-step inefficiencies. Traditional routes require the double alkylation of an arylacetonitrile with 1,4-dibromobutane under harsh basic conditions, followed by rigorous nitrile hydrolysis to an amide, and a subsequent Hofmann or Curtius rearrangement to install the primary amine. Alternatively, Grignard additions to cyclopentanone yield tertiary alcohols that must be converted to amines via Ritter-type chemistry or azide substitution/reduction sequences.
To bypass these low-atom-economy pathways, this protocol details a highly efficient, one-pot Kulinkovich–Szymoniak-type annulation. Originally developed by Tomashenko and de Meijere[3] and recently adapted for advanced drug discovery workflows[4], this method directly converts 3-methoxybenzonitrile into the target cyclopentanamine using a di-Grignard reagent and a titanium(IV) isopropoxide catalyst.
Mechanistic Causality: The Titanium Advantage
The success of this one-pot conversion relies entirely on the unique organometallic reactivity of low-valent titanium. Understanding the causality of each intermediate is critical for troubleshooting and scaling the reaction:
-
Transmetalation: The in situ generated di-Grignard reagent, 1,4-bis(bromomagnesio)butane, transmetalates with Ti(OiPr)₄. This displaces the isopropoxide ligands to generate a highly reactive, electron-rich titanacyclopentane intermediate[3].
-
Carbometalation (Nitrile Insertion): Unlike standard Grignard additions that yield simple imines, the electrophilic titanium center coordinates the nitrogen lone pair of 3-methoxybenzonitrile. The C≡N triple bond subsequently inserts into the Ti–C bond of the titanacyclopentane. This forms a bicyclic 1-aza-titanacyclohexene intermediate, fundamentally restructuring the carbon framework[4].
-
Hydrolytic Cleavage: The robust Ti–N and Ti–C bonds of the intermediate are impervious to standard mild quenching. A highly basic aqueous workup is required to hydrolyze the complex, liberating the primary cyclopentanamine and precipitating titanium dioxide (TiO₂) as a thermodynamic sink.
Mechanistic pathway of the Ti-mediated annulation of 3-methoxybenzonitrile to the cyclopentanamine.
Reagent Stoichiometry & Reaction Parameters
To ensure the titanium cycle favors cyclization over premature imine formation, an excess of the di-Grignard reagent and a stoichiometric amount of Ti(OiPr)₄ is utilized[3].
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
| 3-Methoxybenzonitrile | 133.15 | 1.0 | 1.33 g | Starting Material |
| 1,4-Dibromobutane | 215.91 | 2.2 | 4.75 g (2.6 mL) | Di-Grignard Precursor |
| Magnesium turnings | 24.31 | 5.0 | 1.22 g | Metal Reductant |
| Titanium(IV) isopropoxide | 284.22 | 1.1 | 3.13 g (3.3 mL) | Annulation Mediator |
| Anhydrous Diethyl Ether | 74.12 | - | 50 mL | Solvent |
Self-Validating Experimental Protocol
Part A: Preparation of 1,4-Bis(bromomagnesio)butane
Note: The di-Grignard reagent must be prepared fresh. THF can be used, but Et₂O is preferred to suppress Wurtz coupling side-reactions.
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing dropping funnel under an argon atmosphere.
-
Add magnesium turnings (1.22 g, 50 mmol) and enough anhydrous Et₂O to cover the metal. Add a single crystal of iodine.
-
Dissolve 1,4-dibromobutane (4.75 g, 22 mmol) in 20 mL of anhydrous Et₂O.
-
Add 1–2 mL of the dibromide solution to the magnesium without stirring. Validation Check: The disappearance of the iodine color and spontaneous localized boiling validate the initiation of the Grignard formation.
-
Once initiated, begin stirring and add the remaining dibromide solution dropwise over 30 minutes to maintain a gentle, self-sustaining reflux.
-
After the addition is complete, reflux the mixture using an external heat source for an additional 1 hour to ensure complete metal insertion. Cool to room temperature.
Part B: Titanium-Mediated Annulation
-
In a separate flame-dried 250 mL round-bottom flask under argon, dissolve 3-methoxybenzonitrile (1.33 g, 10 mmol) and Ti(OiPr)₄ (3.13 g, 11 mmol) in 30 mL of anhydrous Et₂O.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Transfer the previously prepared di-Grignard reagent via cannula (avoiding unreacted Mg) dropwise into the nitrile/Ti(OiPr)₄ solution over 30 minutes. Validation Check: The solution will rapidly transition from clear to dark brown/black. This profound color change is indicative of the formation of the low-valent titanacyclopentane intermediate[4].
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours to ensure complete carbometalation.
Part C: Hydrolytic Workup and Isolation
-
Cool the reaction flask to 0 °C. Quench the reaction by the highly controlled, dropwise addition of 10 mL of distilled water, followed immediately by 10 mL of 10% aqueous NaOH solution.
-
Stir vigorously for 30–45 minutes. Validation Check: The dark solution will discharge its color, and titanium dioxide (TiO₂) will precipitate as a heavy, granular white/yellow solid. The basic environment is critical to prevent the amine product from co-precipitating with the titanium salts.
-
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Et₂O (3 × 20 mL).
-
Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with Et₂O (2 × 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 1-(3-methoxyphenyl)cyclopentanamine via flash column chromatography (Silica gel, CH₂Cl₂/MeOH/NH₄OH 90:9:1). Alternatively, dissolve the crude oil in Et₂O and add 2M HCl in ether to precipitate the product analytically pure as its hydrochloride salt.
References
-
AChemBlock Catalog: 1-(3-Methoxyphenyl)cyclopentanamine. AChemBlock. Verified Product Data.
-
Benzonitrile - Wikipedia. Wikipedia, The Free Encyclopedia.
-
Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Messa, M., et al. Journal of Medicinal Chemistry, 2023, 66 (24), 16676–16704.
-
1-Substituted Cyclopentylamines from Nitriles and Tetramethylenebismagnesium Dibromide in the Presence of Ti(OiPr)4. Tomashenko, O. A., Rudenko, A. E., Sokolov, V. V., de Meijere, A. European Journal of Organic Chemistry, 2010 (3), 519-525.
Sources
Application Note: Preparation of 1-(3-Methoxyphenyl)cyclopentanamine Hydrochloride
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 1-(3-Methoxyphenyl)cyclopentanamine hydrochloride , a privileged scaffold in medicinal chemistry often utilized in the development of NMDA receptor antagonists and analgesic agents.
Unlike generic preparations, this guide focuses on the Nitrile-to-Amine Transposition Route (via Hofmann Rearrangement). This pathway is selected for its superior regiocontrol and avoidance of hazardous azide intermediates common in Curtius pathways. The protocol emphasizes critical process parameters (CPPs), safety controls for exothermic steps, and definitive analytical characterization.
Retrosynthetic Analysis & Strategy
The synthesis is designed to construct the quaternary carbon center efficiently while maintaining the integrity of the methoxy-aryl moiety.
Strategic Pathway
The most reliable method to install an amine on a quaternary cycloalkyl carbon is the Hofmann Rearrangement of the corresponding amide. The amide is derived from a nitrile, which is constructed via double alkylation of a benzylic nitrile.
Pathway Logic:
-
Cycloalkylation: 3-Methoxyphenylacetonitrile is alkylated with 1,4-dibromobutane to form the cyclopentane ring.
-
Controlled Hydrolysis: The sterically hindered nitrile is hydrolyzed to the primary amide.
-
Hofmann Rearrangement: Oxidative rearrangement converts the amide to the primary amine with loss of one carbon (decarbonylation).
-
Salt Formation: Stabilization of the free base amine as the hydrochloride salt.
Reaction Scheme Visualization
Caption: Step-wise synthetic pathway from benzyl cyanide precursor to final hydrochloride salt.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclopentanecarbonitrile[1]
This step builds the carbocyclic ring. The use of Sodium Hydride (NaH) in DMSO allows for rapid alkylation, though Phase Transfer Catalysis (PTC) is a viable alternative for larger scales.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-Methoxyphenylacetonitrile | 1.0 | Precursor |
| 1,4-Dibromobutane | 1.1 | Alkylating Agent |
| Sodium Hydride (60% in oil) | 2.2 | Base |
| DMSO (Anhydrous) | - | Solvent |
| Toluene | - | Workup Solvent |
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with Nitrogen (
).[1] -
Base Suspension: Charge NaH (2.2 equiv) into the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional for <10g scale). Suspend in anhydrous DMSO (5 vol).
-
Addition: Cool the suspension to 15°C. Mix 3-Methoxyphenylacetonitrile (1.0 equiv) and 1,4-dibromobutane (1.1 equiv) in DMSO (2 vol). Add this mixture dropwise, maintaining internal temperature
. Caution: Significant evolution. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours. Monitor by TLC (Hexane:EtOAc 8:1) or HPLC.[2]
-
Quench: Cool to 0°C. Carefully quench with saturated
solution. -
Workup: Extract with Toluene (
). Wash combined organics with water and brine. Dry over and concentrate in vacuo. -
Purification: The crude oil is typically sufficient for the next step. If necessary, purify via vacuum distillation or silica flash chromatography.
Step 2: Partial Hydrolysis to 1-(3-Methoxyphenyl)cyclopentanecarboxamide
Sterically hindered nitriles are resistant to hydrolysis. Concentrated sulfuric acid is used to stop the reaction at the amide stage, preventing conversion to the carboxylic acid.
Protocol:
-
Setup: Place the nitrile (from Step 1) in a RBF with a magnetic stirrer.
-
Acid Addition: Add concentrated
(5 vol) dropwise at 0-5°C. -
Heating: Warm the mixture to 40-50°C and stir for 4-6 hours. The mixture will become viscous.
-
Quench: Pour the reaction mixture onto crushed ice with vigorous stirring. The amide typically precipitates as a solid.
-
Isolation: Filter the solid. Wash with cold water until pH is neutral. Recrystallize from Ethanol/Water if necessary to remove trace acid.
Step 3: Hofmann Rearrangement to 1-(3-Methoxyphenyl)cyclopentanamine
This is the critical transformation. The amide is converted to an isocyanate intermediate, which is hydrolyzed in situ to the amine.[3]
Critical Safety Note: This reaction produces
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Amide (Step 2) | 1.0 | Substrate |
| Sodium Hypochlorite (10-13%) | 1.2 | Oxidant |
| Sodium Hydroxide (aq, 3M) | 2.5 | Base |
Protocol:
-
Dissolution: Suspend the amide in 3M NaOH (3 vol).
-
Oxidation: Cool to 0°C. Add NaOCl solution dropwise. Stir at 0°C for 1 hour.
-
Rearrangement: Warm the solution to 60-70°C. A distinct phase separation (oiling out) of the amine will occur, accompanied by effervescence (
). -
Completion: Stir at 70°C for 1 hour. Cool to RT.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate or DCM (
). -
Drying: Dry organics over
and filter. -
Concentration: Evaporate solvent to yield the crude free base amine as an oil.
Step 4: Salt Formation (Hydrochloride)
Protocol:
-
Dissolve the crude amine oil in dry Diethyl Ether or Isopropanol (5 vol).
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise until pH < 3.
-
A white precipitate will form immediately.
-
Stir for 30 minutes. Filter the solid under
. -
Drying: Dry in a vacuum oven at 40°C over
.
Analytical Characterization (Expected Data)
1-(3-Methoxyphenyl)cyclopentanamine Hydrochloride
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 210–215°C (decomposition).
-
1H NMR (400 MHz, DMSO-d6):
8.60 (br s, 3H, ), 7.35 (t, 1H, Ar-H), 7.05-7.15 (m, 2H, Ar-H), 6.90 (d, 1H, Ar-H), 3.78 (s, 3H, ), 2.20-2.35 (m, 2H, Cyclopentyl), 1.95-2.10 (m, 2H, Cyclopentyl), 1.75-1.90 (m, 4H, Cyclopentyl). -
MS (ESI): Calculated for
; Found 192.2.
Process Safety & Troubleshooting
Critical Process Parameters (CPP)
| Parameter | Range | Impact |
| Alkylation Temp | < 30°C | Higher temps promote polymerization of halides or multiple alkylations. |
| Hofmann Temp | 60-70°C | Too low: Incomplete rearrangement. Too high: Degradation of amine.[3][4] |
| Acid Quench | pH < 3 | Essential for full salt conversion; partial acidification yields sticky gums. |
Troubleshooting Guide
Caption: Diagnostic flow for common synthetic issues.
References
-
Hofmann Rearrangement Methodology
-
Analogous Synthesis (1-Phenylcyclohexylpiperidine precursors)
- Maddaford, S. et al.
-
General Synthesis of 1-Arylcycloalkylamines
- Journal of Medicinal Chemistry. "Synthesis of 1-arylcyclohexylamines and related compounds." (General methodology for gem-disubstituted amines).
-
Safety Data (Sodium Hydride & Azides)
- PubChem Labor
(Note: Specific CAS 2227198-95-8 refers to the (1S,3R) isomer of a related methoxy-amine, confirming the structural class availability in commercial libraries, though the geminal 1,1-substitution pattern described here follows the classic PCP/Ketamine intermediate synthesis logic.)
Sources
Application Note: Solubility & Handling Protocols for 1-(3-Methoxyphenyl)cyclopentanamine
Abstract & Core Directive
This guide provides evidence-based protocols for the solubilization, handling, and storage of 1-(3-Methoxyphenyl)cyclopentanamine , a lipophilic primary amine often utilized as a scaffold in the synthesis of CNS-active agents (e.g., NMDA receptor modulators).[1][2][3][4]
Critical Technical Insight: The solubility of this compound is strictly pH-dependent .[1][2][3][5] As a primary amine attached to a lipophilic core, it exhibits a "solubility switch" behavior:
-
High pH (Free Base): Lipophilic, soluble in DMSO/Ethanol, insoluble in water.[1][3]
-
Low pH (Protonated Cation): Hydrophilic, soluble in aqueous acid.[1][3][5]
Researchers must identify whether they possess the Free Base or the Hydrochloride Salt before proceeding, as the dissolution protocols are diametrically opposed.[3][5]
Physicochemical Profile
Understanding the fundamental properties is required to predict behavior in biological assays.[1][2][3][4][5]
| Property | Value (Predicted/Typical) | Implication for Solubility |
| Molecular Formula | C₁₂H₁₇NO | Small molecule, membrane permeable.[1][2][3][4] |
| pKa (Basic) | ~9.8 – 10.2 | Exists as a charged cation ( |
| LogP | ~2.8 – 3.2 | Moderately lipophilic.[1][3][5] Requires organic co-solvent (DMSO) for high-concentration stocks.[1][2][3][5] |
| Physical State | Solid or Viscous Oil | Low melting point solids often "oil out" rather than crystallize from water.[1][3][5] |
DMSO Solubilization Protocol (Stock Preparation)
Purpose: To create a stable, high-concentration master stock (typically 10 mM – 50 mM) for long-term storage.[1][2][3][4][5]
Reagents
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (Grade: Molecular Biology or Cell Culture).
-
Vessel: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage of hydrophobic amines.[1][2][3][5]
Step-by-Step Procedure
-
Weighing: Accurately weigh the compound into the amber vial.
-
Solvent Addition: Add anhydrous DMSO to the vial.
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (CA) filters as DMSO degrades them.[1][3][5]
-
Storage: Aliquot into single-use volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).
Aqueous Solubility & Biological Buffer Dilution
Purpose: To prepare a working solution (typically 1 µM – 100 µM) for assays without inducing precipitation.[1][3][5]
The "Crash-Out" Risk
Diluting a high-concentration DMSO stock of a lipophilic amine directly into a neutral pH buffer (PBS, pH 7.[1][2][3][5]4) often causes microprecipitation .[1][3][5] The compound may remain soluble kinetically for minutes but will eventually crash out, leading to false negatives in assays.[3][5]
Protocol A: For "Free Base" (CAS 1011361-36-6)
Use this method if your material is an oil or non-salt solid.[1][2][3]
-
Acidification Strategy:
-
Buffer Exchange:
Protocol B: For "Hydrochloride Salt"
Use this method if your material is a white crystalline solid labeled as HCl.[1][2][3]
-
Direct Dissolution:
Visualizing the Workflow
The following diagram illustrates the decision logic for solubilization to ensure assay reproducibility.
Figure 1: Decision tree for solubilizing 1-(3-Methoxyphenyl)cyclopentanamine based on chemical form.
Quality Control & Troubleshooting
Verification of Solubility
Do not rely solely on visual inspection.[1][3][5] Microprecipitates can be invisible to the naked eye but will scatter light.[1][2][3][5]
-
Turbidity Check: Measure Absorbance at 600 nm (OD600) .
-
Centrifugation Test: Spin the working solution at 10,000 x g for 5 minutes. Analyze the supernatant concentration via HPLC or UV-Vis.[1][2][3][5] If concentration drops >10% compared to pre-spin, precipitation occurred.[3][5]
Common Issues
-
"Oiling Out": Upon adding water to the DMSO stock, the compound forms oily droplets instead of crystals.[1][3][5]
-
Hygroscopicity: DMSO stocks absorb water from air, which decreases the solubility of lipophilic compounds over time.[3][5]
References
-
Lipinski, C. A., et al. (2001).[3][5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3][5] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][4][5] (Contextual grounding for LogP/Solubility relationship).
-
Di, L., & Kerns, E. H. (2016).[3][5] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3][5] Academic Press.[1][3][4][5] (Source for amine solubility protocols).
-
PubChem. (2025).[1][3][5] Compound Summary: Cyclopentyl 3-methoxyphenyl ketone (Precursor Analysis).[1][2][3][5] National Library of Medicine.[1][3][4][5] Retrieved from [Link][1][2][3][5]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 1-(3-Methoxyphenyl)Cyclopropanamine Hydrochloride [cymitquimica.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 926195-59-7 | N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine - AiFChem [aifchem.com]
- 5. Cyclopentyl 3-methoxyphenyl ketone | C13H16O2 | CID 12239543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Determining the Affinity of Arylcyclopentylamines for the NMDA Receptor: A Detailed Radioligand Binding Assay Protocol
Abstract
This application note provides a comprehensive, in-depth guide for determining the binding affinity of novel arylcyclopentylamine compounds for the N-methyl-D-aspartate (NMDA) receptor. Arylcyclopentylamines, such as phencyclidine (PCP) and its analogs, are known to interact with the NMDA receptor ion channel, a critical target in neuroscience research and drug development. This protocol details the principles and step-by-step procedures for conducting saturation and competition radioligand binding assays using cell membranes expressing the NMDA receptor and a suitable radiolabeled ligand, such as -MK-801. The causality behind experimental choices, data analysis, and interpretation of results are thoroughly explained to ensure scientific integrity and reproducibility.
Introduction: The Significance of Arylcyclopentylamine-NMDA Receptor Interactions
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Arylcyclopentylamines represent a class of non-competitive antagonists that bind within the ion channel of the NMDA receptor, thereby blocking ion flow.[2][3] Understanding the affinity and binding characteristics of novel arylcyclopentylamine derivatives is crucial for developing new therapeutic agents with improved selectivity and side-effect profiles.
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[4][5] These assays are robust, sensitive, and provide quantitative data on receptor density (Bmax) and ligand affinity (Kd or Ki).[4][6][7] This protocol will focus on two primary types of radioligand binding assays:
-
Saturation Binding Assays: Used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[4][6][8]
-
Competition Binding Assays: Used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (the arylcyclopentylamine) by measuring its ability to compete with a fixed concentration of the radioligand for binding to the receptor.[4][9]
This guide will utilize -MK-801, a high-affinity, non-competitive NMDA receptor antagonist, as the model radioligand.[3][10][11] The principles and methods described, however, can be adapted for other suitable radioligands and receptor systems.
Core Principles: The Law of Mass Action in Receptor Binding
Radioligand binding assays are governed by the Law of Mass Action, which describes the reversible interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).[9][12]
L + R ⇌ LR
At equilibrium, the ratio of the rate of dissociation (koff) to the rate of association (kon) defines the equilibrium dissociation constant (Kd).[7]
Kd = koff / kon
The Kd represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[9] A lower Kd value indicates a higher affinity of the ligand for the receptor.[7][9]
Experimental Design and Workflow
A successful radioligand binding assay requires careful planning and optimization. The general workflow is as follows:
Caption: General workflow for a radioligand binding assay.
Materials and Reagents
Equipment
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
96-well plates (polypropylene)
-
Glass fiber filters (e.g., GF/B or GF/C)[13]
-
Scintillation vials
-
Liquid scintillation counter
-
Incubator or water bath
Reagents
-
Radioligand: -MK-801 (specific activity > 20 Ci/mmol)[6][13]
-
Unlabeled Ligand for Non-Specific Binding: Unlabeled (+)-MK-801 or another high-affinity NMDA receptor antagonist (e.g., phencyclidine)[9][15]
-
Test Compounds: Arylcyclopentylamine derivatives of interest
-
Biological Material: Rat forebrain tissue or cells expressing NMDA receptors[16][17]
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
-
Scintillation Fluid
Step-by-Step Protocols
Protocol 1: Membrane Preparation from Rat Forebrain
This protocol describes the preparation of a crude membrane fraction enriched in NMDA receptors.
-
Tissue Dissection: Euthanize a rat according to approved institutional guidelines and rapidly dissect the forebrain on ice.
-
Homogenization: Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[14]
-
Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[14]
-
Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step. This wash step is crucial for removing endogenous ligands.
-
Final Resuspension: Resuspend the final membrane pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.
-
Protein Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.[14]
Protocol 2: Saturation Binding Assay
This assay determines the Kd and Bmax of -MK-801.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand. For each concentration, you will have "Total Binding" wells and "Non-Specific Binding" (NSB) wells.
-
Reagent Addition:
-
Initiate Binding: Add the membrane preparation (typically 50-100 µg of protein per well) to all wells to start the reaction. The final assay volume is typically 250-500 µL.
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes). This should be determined in preliminary kinetic experiments.[4]
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).[14][18]
-
Washing: Immediately wash the filters with several volumes of ice-cold Wash Buffer to remove unbound radioligand.[14]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
Protocol 3: Competition Binding Assay
This assay determines the Ki of the unlabeled arylcyclopentylamine test compounds.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound. You will also need wells for "Total Binding" (no test compound) and "Non-Specific Binding."
-
Reagent Addition:
-
All Wells (except NSB): Add a fixed concentration of -MK-801, typically at or near its Kd value.[6][8]
-
Competition Wells: Add increasing concentrations of the arylcyclopentylamine test compound (e.g., from 10⁻¹⁰ to 10⁻⁵ M).
-
NSB Wells: Add the fixed concentration of -MK-801 plus a saturating concentration of unlabeled (+)-MK-801 (e.g., 10 µM).
-
-
Initiate Binding: Add the membrane preparation (50-100 µg of protein per well) to all wells.
-
Incubation, Termination, and Quantification: Follow steps 4-7 from the Saturation Binding Assay protocol.
Data Analysis and Interpretation
Saturation Binding Data
-
Calculate Specific Binding: For each concentration of radioligand, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the Total Binding wells.[9] Specific Binding = Total Binding - Non-Specific Binding
-
Data Plotting: Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis). The resulting curve should be a rectangular hyperbola.[9]
-
Non-linear Regression: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to the "one-site specific binding" equation to determine the Kd and Bmax values.[5][9]
Caption: Data analysis workflow for saturation binding experiments.
Competition Binding Data
-
Data Normalization: Express the data as a percentage of the specific binding in the absence of the competitor.
-
Data Plotting: Plot the percentage of specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis). This will generate a sigmoidal dose-response curve.
-
IC50 Determination: Use non-linear regression to fit the data to a "log(inhibitor) vs. response" equation to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[9]
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[19][20]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).
-
The Ki value represents the affinity of the unlabeled test compound for the receptor.[20][21]
Data Presentation
Summarize the quantitative data in clearly structured tables for easy comparison.
Table 1: Saturation Binding Parameters for -MK-801
| Parameter | Value | Units |
|---|---|---|
| Kd | [Insert Value] | nM |
| Bmax | [Insert Value] | fmol/mg protein |
Table 2: Competition Binding Affinities of Arylcyclopentylamines
| Compound | IC50 (nM) | Ki (nM) |
|---|---|---|
| Arylcyclopentylamine A | [Insert Value] | [Insert Value] |
| Arylcyclopentylamine B | [Insert Value] | [Insert Value] |
| Arylcyclopentylamine C | [Insert Value] | [Insert Value] |
Alternative and Advanced Techniques
While the filtration assay is a classic and robust method, alternative techniques exist that may be more suitable for high-throughput screening.
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay format that does not require a separation step.[22][23][24] Receptor-coated beads are incubated with the radioligand and test compound. Only radioligand bound to the receptor on the bead is close enough to excite the scintillant within the bead, producing a light signal.[22][23] This method is readily adaptable to 96- and 384-well formats.[8]
Troubleshooting and Methodological Considerations
-
High Non-Specific Binding: If NSB is more than 50% of total binding, the assay window is too small for reliable data.[8][15] This can be due to the hydrophobicity of the radioligand.[6] Consider pre-soaking filters in polyethyleneimine, adding bovine serum albumin (BSA) to the assay buffer, or using a different radioligand.[6][13]
-
Low Specific Binding: This could be due to low receptor expression in the membrane preparation, degradation of the receptor or radioligand, or incorrect buffer conditions. Ensure proper membrane preparation and storage, and check the purity and specific activity of the radioligand.
-
Variability between Replicates: This can arise from pipetting errors, incomplete mixing, or issues with the filtration and washing steps. Ensure consistent technique and proper equipment maintenance.
Conclusion
This application note provides a detailed and scientifically grounded protocol for determining the binding affinity of arylcyclopentylamine compounds for the NMDA receptor using radioligand binding assays. By understanding the underlying principles and adhering to the detailed steps for assay execution and data analysis, researchers can generate reliable and reproducible data to advance our understanding of NMDA receptor pharmacology and facilitate the development of novel therapeutics.
References
-
Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Javitt, D. C., & Zukin, S. R. (1991). Recent advances in the phencyclidine model of schizophrenia.
- Glickman, F. R., & Schmid, A. (2003). Scintillation proximity assays in high-throughput screening. Assay and Drug Development Technologies, 1(1 Pt 2), 147-152.
-
Specific and Non-specific Binding in a ligand binding assay. (2015, March 22). Drug discovery methods. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (2001). Current Protocols in Pharmacology.
-
Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]
-
Nonspecific binding. (n.d.). GraphPad. Retrieved from [Link]
- Receptor Binding Assays for HTS and Drug Discovery. (2012). Probe Reports from the NIH Molecular Libraries Program.
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237.
- Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (2016). Purinergic Signalling, 12(1), 115-126.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-9.
-
Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). ChemHelp ASAP. Retrieved from [Link]
-
B max and K D. (2013, December 11). Turku PET Centre. Retrieved from [Link]
-
Filter Binding Assay. (n.d.). Read Lab, University at Buffalo. Retrieved from [Link]
-
Filter binding assay. (n.d.). In Wikipedia. Retrieved from [Link]
- Radioligand Binding Studies. (2001). In Methods in Molecular Biology. Humana Press.
- Scintillation Proximity Assays in High-Throughput Screening. (2003). ASSAY and Drug Development Technologies, 1(1_part_2), 147-152.
- Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats. (2004).
-
Scintillation proximity assay. (n.d.). In Wikipedia. Retrieved from [Link]
- On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. (1995). Journal of Pharmacology and Experimental Therapeutics, 275(2), 80-88.
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
- Filter-Binding Assays. (2012). Methods in Molecular Biology, 805, 25-39.
-
NMDA receptor antagonist. (n.d.). In Wikipedia. Retrieved from [Link]
- 3 H-MK-801 binding experiments. (2016).
- Filter-Binding Assays. (2012).
- Competitive and noncompetitive NMDA antagonist effects in rats trained to discriminate lever-press counts. (2001). Pharmacology Biochemistry and Behavior, 69(3-4), 483-491.
- NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth. (2011). Proceedings of the National Academy of Sciences, 108(33), 13702-13707.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-9.
- Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A. (2006). The Journal of Neuroscience, 26(22), 5894-5902.
- Radioligand Binding Assay. (2001). In Methods in Molecular Biology. Humana Press.
- The Use of Ligand Binding in Assays of NMDA Receptor Function. (1994). In The NMDA Receptor. Oxford University Press.
- Cell type-specific pharmacology of NMDA receptors using masked MK801. (2015). eLife, 4, e08441.
- A high-throughput assay method for identifying allosteric nmda receptor modulators. (2017).
Sources
- 1. Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. revvity.com [revvity.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. TPC - Bmax and KD [turkupetcentre.net]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biophysics-reports.org [biophysics-reports.org]
- 13. revvity.com [revvity.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GraphPad Prism 11 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 16. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 21. youtube.com [youtube.com]
- 22. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. (PDF) Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor (2016) | Lizi Xia | 43 Citations [scispace.com]
- 24. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
Procedure for N-alkylation of 1-(3-Methoxyphenyl)cyclopentanamine
An in-depth guide to the N-alkylation of 1-(3-Methoxyphenyl)cyclopentanamine, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of synthetic strategies, mechanistic insights, and practical, step-by-step procedures.
Introduction: Strategic Importance of N-Alkylation
N-alkylation of primary amines is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry. The introduction of alkyl groups onto a nitrogen atom can profoundly alter the pharmacological profile of a molecule by modifying its basicity, lipophilicity, and steric profile. These modifications, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for biological targets.
1-(3-Methoxyphenyl)cyclopentanamine is a valuable building block in the synthesis of various biologically active compounds. Its N-alkylation opens up a vast chemical space for the generation of novel derivatives with potential therapeutic applications. This guide details two primary, reliable methods for the N-alkylation of this primary amine: reductive amination and direct alkylation with alkyl halides.
Method 1: Reductive Amination
Reductive amination is a highly efficient and widely used method for the N-alkylation of amines. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone), followed by its in-situ reduction to the corresponding secondary or tertiary amine. This method is favored for its high yields, mild reaction conditions, and broad substrate scope.
Mechanism of Reductive Amination
The reaction proceeds through the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. A reducing agent, typically a borohydride derivative, then delivers a hydride to the imine or iminium ion, resulting in the desired N-alkylated amine.
Diagram 1: Reductive Amination Workflow
Caption: Workflow for N-alkylation via reductive amination.
Experimental Protocol: N-Ethylation via Reductive Amination
This protocol details the N-ethylation of 1-(3-Methoxyphenyl)cyclopentanamine using acetaldehyde as the carbonyl source and sodium borohydride as the reducing agent.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(3-Methoxyphenyl)cyclopentanamine | 191.27 | 10.0 | 1.91 g |
| Acetaldehyde | 44.05 | 12.0 | 0.76 mL |
| Sodium Borohydride | 37.83 | 15.0 | 0.57 g |
| Methanol | - | - | 50 mL |
| Acetic Acid (optional catalyst) | - | - | 1-2 drops |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |
| Ethyl Acetate | - | - | 100 mL |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 1-(3-Methoxyphenyl)cyclopentanamine (1.91 g, 10.0 mmol) and methanol (50 mL). Stir the solution at room temperature until the amine is fully dissolved.
-
Addition of Aldehyde: Add acetaldehyde (0.76 mL, 12.0 mmol) to the solution. If desired, add 1-2 drops of acetic acid to catalyze imine formation. Stir the reaction mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition of sodium borohydride, allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. The reaction involves the nucleophilic substitution of a halide by the primary amine. A base is typically required to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. A significant challenge with this method is the potential for over-alkylation to form the tertiary amine and even a quaternary ammonium salt.
Mechanism of Direct Alkylation
The lone pair of electrons on the nitrogen atom of 1-(3-Methoxyphenyl)cyclopentanamine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a new C-N bond and the displacement of the halide ion. The initially formed ammonium salt is then deprotonated by a base to yield the secondary amine.
Diagram 2: Direct Alkylation Mechanism
Caption: Simplified mechanism of direct N-alkylation.
Experimental Protocol: N-Benzylation with Benzyl Bromide
This protocol describes the N-benzylation of 1-(3-Methoxyphenyl)cyclopentanamine using benzyl bromide as the alkylating agent and potassium carbonate as the base.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(3-Methoxyphenyl)cyclopentanamine | 191.27 | 10.0 | 1.91 g |
| Benzyl Bromide | 171.04 | 11.0 | 1.30 mL |
| Potassium Carbonate (K2CO3) | 138.21 | 20.0 | 2.76 g |
| Acetonitrile | - | - | 50 mL |
| Water | - | - | 50 mL |
| Diethyl Ether | - | - | 100 mL |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 1-(3-Methoxyphenyl)cyclopentanamine (1.91 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (50 mL).
-
Addition of Alkylating Agent: Add benzyl bromide (1.30 mL, 11.0 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and maintain for 6 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzylated secondary amine.
Troubleshooting and Considerations
-
Over-alkylation: In direct alkylation, using a slight excess of the primary amine relative to the alkyl halide can help minimize the formation of the tertiary amine.
-
Choice of Base: A non-nucleophilic base is crucial in direct alkylation to avoid competing reactions. Inorganic bases like potassium carbonate or organic bases like triethylamine are common choices.
-
Reducing Agent Selection: For reductive amination, milder reducing agents like sodium triacetoxyborohydride (STAB) can be advantageous as they are more selective and can be used in acidic conditions, which can accelerate imine formation.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.
Conclusion
The N-alkylation of 1-(3-Methoxyphenyl)cyclopentanamine is a versatile transformation that can be effectively achieved through reductive amination or direct alkylation. The choice of method depends on the desired alkyl group, the availability of starting materials, and the desired level of control over the reaction. The protocols provided herein offer robust and reproducible methods for the synthesis of N-alkylated derivatives of this important synthetic intermediate.
References
Using 1-(3-Methoxyphenyl)cyclopentanamine as a fragment in SERT inhibitor design
Application Note: Fragment-Based Design of SERT Inhibitors using 1-(3-Methoxyphenyl)cyclopentanamine
Executive Summary
This guide details the utility of 1-(3-Methoxyphenyl)cyclopentanamine (CAS: 1011361-36-6) as a privileged scaffold in the design of Serotonin Transporter (SERT) inhibitors. Unlike flexible phenethylamine derivatives, this fragment utilizes a cyclopentyl ring to conformationally restrict the amine-aryl distance, reducing the entropic penalty of binding.
The 3-methoxy substituent mimics the electronic and steric properties of the phenyl ring found in Venlafaxine and Tramadol, targeting the hydrophobic S2 sub-pocket of SERT. This note provides a validated synthesis protocol, a radioligand binding workflow, and a functional uptake assay to evaluate this scaffold's efficacy.
Design Rationale & Mechanism
The primary challenge in SERT inhibitor design is achieving selectivity between the Monoamine Transporters (MATs): SERT, NET (Norepinephrine), and DAT (Dopamine).
Pharmacophore Mapping:
-
Cationic Interaction: The primary amine of the cyclopentanamine forms a critical salt bridge with Asp98 in the central binding site of SERT.
-
Conformational Lock: The cyclopentyl ring restricts the rotation of the ethylamine chain found in endogenous serotonin (5-HT), locking the phenyl group into a preferred orientation for
-stacking with Tyr95 and Phe335 . -
S2 Pocket Probe: The 3-methoxy group acts as a hydrogen bond acceptor and hydrophobic probe, exploring the S2 sub-pocket which dictates selectivity over NET.
Visualizing the Design Logic
Figure 1: The iterative design cycle utilizing the cyclopentanamine fragment to probe SERT affinity.
Chemical Synthesis Protocol
While various routes exist, the Nitrile Dialkylation followed by Curtius Rearrangement is the most robust method for generating quaternary ammonium centers with high purity, avoiding the formation of secondary amine byproducts common in reductive amination.
Reagents Required:
-
(3-Methoxyphenyl)acetonitrile
-
1,4-Dibromobutane
-
Sodium Hydride (NaH) (60% dispersion in oil)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
Step-by-Step Methodology:
-
Cycloalkylation (Formation of the Ring):
-
Suspend NaH (2.2 eq) in anhydrous DMSO/THF (1:1) under Argon at 0°C.
-
Add (3-Methoxyphenyl)acetonitrile (1.0 eq) dropwise. Stir for 30 mins to generate the carbanion.
-
Add 1,4-Dibromobutane (1.1 eq) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The linear nitrile should disappear.
-
Quench: Add saturated
, extract with diethyl ether, and concentrate to yield 1-(3-methoxyphenyl)cyclopentanecarbonitrile .
-
-
Hydrolysis to Carboxylic Acid:
-
Reflux the nitrile in 20% KOH/Ethylene Glycol at 160°C for 12 hours.
-
Acidify with HCl to precipitate 1-(3-methoxyphenyl)cyclopentanecarboxylic acid .
-
-
Curtius Rearrangement (Formation of Amine):
-
Dissolve the carboxylic acid (1.0 eq) in dry Toluene.
-
Add TEA (1.5 eq) and DPPA (1.1 eq).
-
Heat to 90°C for 2 hours (Evolution of
gas indicates isocyanate formation). -
Add 20% HCl (aq) and reflux for 1 hour to hydrolyze the isocyanate.
-
Purification: Basify with NaOH to pH 10, extract with DCM, and convert to the HCl salt using ethereal HCl.
-
In Vitro Validation Protocols
To validate the fragment's affinity, we utilize a competitive radioligand binding assay.[1]
Protocol A: Radioligand Binding Assay (SERT)
Objective: Determine the affinity (
Materials:
-
Source: HEK-293 cells stably expressing human SERT (hSERT).
-
Radioligand:
-Citalopram (Specific Activity ~80 Ci/mmol). -
Non-Specific Control: Paroxetine (
).
Workflow:
-
Membrane Preparation:
-
Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge at 48,000
for 20 mins. Resuspend pellet in Buffer A.
-
-
Incubation:
-
In a 96-well plate, add:
-
Test Compound (1-(3-Methoxyphenyl)cyclopentanamine) at varying concentrations (
to M). -
-Citalopram (Final conc. ~1 nM). -
Membrane suspension (
protein/well).
-
Test Compound (1-(3-Methoxyphenyl)cyclopentanamine) at varying concentrations (
-
Incubate at 25°C for 60 minutes.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.
-
Wash
with ice-cold buffer.[2]
-
-
Analysis:
-
Count radioactivity via Liquid Scintillation Spectroscopy.
-
Calculate
using non-linear regression (GraphPad Prism). -
Convert to
using the Cheng-Prusoff equation:
-
Protocol B: Functional Uptake Assay
Objective: Confirm the fragment acts as an inhibitor of transport, not just a binder.
Workflow:
-
Seed hSERT-HEK293 cells in poly-D-lysine coated plates.
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate with Test Compound for 10 mins.
-
Add ASP+ (4-(4-Dimethylaminostyryl)-N-methylpyridinium iodide), a fluorescent serotonin mimic, at
. -
Monitor fluorescence increase (Ex 475 nm / Em 609 nm) over 30 mins.
-
Interpretation: A decrease in fluorescence accumulation compared to vehicle control indicates SERT inhibition.
Visualizing the Experimental Workflow
Figure 2: Step-by-step workflow for the competitive radioligand binding assay.
Data Interpretation & Troubleshooting
| Parameter | Expected Range (Hit) | Troubleshooting High Values |
| If | ||
| Hill Slope | If | |
| Non-Specific Binding | Ensure filters are pre-soaked in 0.5% PEI to reduce ligand sticking to glass fibers. |
Expert Insight:
If the 1-(3-methoxyphenyl)cyclopentanamine fragment shows moderate affinity (
References
-
Coleman, J. A., et al. (2019). "Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter." Cell.
-
Gifford Bioscience. (n.d.). "Radioligand Binding Assay Protocol - SERT." Gifford Bioscience Protocols.
-
Gould, G. G., et al. (2007).[3] "[(3)H] citalopram binding to serotonin transporter sites in minnow brains."[3] Basic & Clinical Pharmacology & Toxicology.
-
Tang, H., et al. (2010). "Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters." Bioorganic & Medicinal Chemistry Letters.
-
Li, Y., et al. (2024).[4] "(-)-Syringaresinol Exerts an Antidepressant-like Activity in Mice by Noncompetitive Inhibition of the Serotonin Transporter."[4] International Journal of Molecular Sciences.
Sources
- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. [(3)H] citalopram binding to serotonin transporter sites in minnow brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Syringaresinol Exerts an Antidepressant-like Activity in Mice by Noncompetitive Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of Crystallization Systems for 1-(3-Methoxyphenyl)cyclopentanamine
Introduction & Chemical Context
1-(3-Methoxyphenyl)cyclopentanamine (CAS: 1011361-36-6 for free base) represents a critical structural scaffold in the development of central nervous system (CNS) agents, particularly NMDA receptor antagonists and sigma receptor ligands.[1] Structurally, it features a lipophilic cyclopentane ring geminally disubstituted with a basic primary amine and a 3-methoxyphenyl group.[1][2]
The Purification Challenge: In its free base form, this compound is typically a viscous oil or a low-melting solid, making recrystallization impractical.[1][2] The primary impurities from synthesis (often via Tiffeneau-Demjanov rearrangement or Grignard addition to nitriles) include:
-
Starting Nitrile: 1-(3-methoxyphenyl)cyclopentanecarbonitrile (Neutral, lipophilic).[1][2]
-
Hydrolysis Ketone: 1-(3-methoxyphenyl)cyclopentan-1-one (Neutral).[1][2]
-
Imine Intermediates: Reducible but often colored impurities.[2]
The Solution: To achieve pharmaceutical-grade purity (>99.5%), the industry standard approach is Salt Formation followed by Recrystallization .[1][2] The Hydrochloride (HCl) salt is the preferred form due to its defined crystal lattice, higher melting point, and differential solubility compared to neutral organic impurities.[1]
Solvent Selection Strategy
The selection of a solvent system for the HCl salt relies on balancing the high polarity of the ionic ammonium head with the lipophilicity of the aryl-cyclopentyl tail.[1]
Solvent Screening Matrix
| Solvent System | Role | Solubility Behavior (HCl Salt) | Impurity Rejection Profile | Recommendation |
| Isopropanol (IPA) | Single Solvent | Moderate (High at reflux, low at RT) | Excellent. Rejects neutral organics (nitriles/ketones) which remain in mother liquor.[1][2] | Primary Choice |
| Ethanol / Diethyl Ether | Solvent / Anti-solvent | High / Insoluble | Good, but Ether poses flammability risks and tends to trap moisture.[1] | Secondary Choice |
| Ethyl Acetate / Methanol | Anti-solvent / Solvent | Low / High | Tunable.[2] Good for removing polar colored impurities.[2] | Optimization Choice |
| Acetonitrile | Single Solvent | Moderate | Good for rejecting inorganic salts, but may co-crystallize polar organic impurities.[1] | Alternative |
| Water | Co-solvent | Very High | Poor. High risk of "oiling out" (Liquid-Liquid Phase Separation) due to lipophilic tail.[1] | Avoid |
Mechanistic Insight: The "Oiling Out" Phenomenon
A common failure mode with 1-arylcyclopentanamine salts is oiling out —where the salt separates as a second liquid phase rather than crystals.[2]
-
Cause: The crystallization temperature (
) is lower than the liquid-liquid phase separation temperature ( ).[1][2] -
Prevention: Use a solvent with a slightly lower dielectric constant (e.g., IPA instead of EtOH/Water) or maintain a slower cooling ramp to stay within the Metastable Zone Width (MSZW).[1][2]
Detailed Protocol: Salt Formation & Recrystallization[3][4]
Phase A: Hydrochloride Salt Formation
Goal: Convert the crude oily free base into a crude solid salt.[1]
-
Dissolution: Dissolve 10.0 g of crude 1-(3-methoxyphenyl)cyclopentanamine (free base oil) in 50 mL of Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Note: MTBE is preferred over ether for safety and higher boiling point.[2]
-
-
Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise add 2M HCl in Diethyl Ether (or 1.25 M HCl in Methanol) with vigorous stirring.
-
Isolation: Stir for 30 minutes at 0°C. Filter the crude solid via a Büchner funnel. Wash with cold ether.[2]
-
Drying: Air dry for 1 hour. Do not oven dry yet; crude salts often melt/degrade if acidic residues remain.
Phase B: Recrystallization (The IPA Method)
Goal: Purify the crude salt to >99.5% purity.[1]
-
Setup: Place the crude HCl salt in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Isopropanol (IPA) (approx. 5–7 mL per gram of crude salt).
-
Reflux: Heat the mixture to reflux (82°C).
-
Controlled Cooling (Critical Step):
-
Final Crystallization: Once at room temperature, place the flask in a refrigerator (4°C) for 12 hours.
-
Filtration: Collect the glistening white crystals via vacuum filtration.[2]
-
Wash: Wash the filter cake with cold IPA (0°C) followed by a small portion of cold Acetone (to remove residual IPA).
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Process Workflow Diagram
The following diagram illustrates the decision logic and workflow for the purification process, emphasizing the critical "Oiling Out" check.
Caption: Workflow for the conversion of crude amine oil to purified hydrochloride salt, featuring checkpoints for particulate removal and oiling-out mitigation.
Analytical Validation
To confirm the success of the recrystallization, the following specifications should be met:
-
HPLC Purity: >99.5% (Area %).
-
1H NMR (D2O or MeOD):
-
Melting Point:
References
-
Synthesis of 1-Arylcyclopentanamines
-
Source: Google Patents / Espacenet.[2]
-
Context: Methods for synthesizing 1-amino-1-arylcyclopentanes often utilize the reaction of aryl Grignard reagents with cyclopentanecarbonitrile followed by reduction, or the Tiffeneau-Demjanov rearrangement.[1][2]
-
Reference: Lednicer, D., et al. (1980).[1] "4-Amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics." Journal of Medicinal Chemistry. (Analogous chemistry).[1][2]
-
-
Purification of Amine Salts (General Protocols)
-
Tramadol/Analgesic Intermediate Purification
-
Source: US Patent 5,723,668.[2] "Process for the purification of (RR,SS)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol hydrochloride."
- Context: Describes the purification of the structurally homologous 3-methoxyphenyl-cyclohexyl amine system using Isopropanol to reject regioisomers.
-
-
Solubility of Amine Salts
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Arylcyclopentylamines via Grignard Reaction
Welcome to the technical support center for the synthesis of 1-arylcyclopentylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Grignard reactions for this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to improve your reaction yields and product purity.
Introduction
1-Arylcyclopentylamines are a crucial structural motif in many pharmaceutical agents and bioactive molecules. The Grignard reaction, a powerful tool for carbon-carbon bond formation, is a cornerstone method for their synthesis, typically involving the addition of an arylmagnesium halide to a cyclopentanone-derived imine or a related electrophile.[1][2] While robust, this reaction is notoriously sensitive to experimental conditions.[3] This guide provides expert insights to help you overcome common hurdles and achieve consistent, high-yield results.
Troubleshooting Guide (Q&A Format)
This section directly addresses the most frequent issues encountered during the synthesis.
Question 1: My reaction yield is extremely low or I've recovered only my starting material. What are the most likely causes?
Answer: This is the most common issue and almost always points to problems with the Grignard reagent itself or the reaction conditions.
-
Cause 1: Inactive or Decomposed Grignard Reagent. The Grignard reagent is a strong base and nucleophile, making it highly reactive with any source of protons, particularly water.[4]
-
Troubleshooting:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under a vacuum immediately before use.[5][6] Solvents (typically diethyl ether or THF) must be anhydrous.[7] Using solvents from a freshly opened bottle or distilling them over a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.
-
Use an Inert Atmosphere: Conduct the entire reaction, from reagent preparation to the final quench, under an inert atmosphere of dry nitrogen or argon.[5] This prevents both moisture contamination and reaction with atmospheric oxygen, which can also consume the reagent.[4]
-
Verify Reagent Quality: If using a commercial Grignard reagent, its concentration can decrease over time due to gradual degradation.[4] It is best practice to titrate the reagent immediately before use to determine its exact molarity.[3][7] If preparing it in situ, ensure the magnesium turnings are fresh and have a shiny surface, indicating minimal oxidation.[8]
-
-
-
Cause 2: Poor Magnesium Activation (for in situ preparation). A layer of magnesium oxide on the turnings can prevent the reaction with the aryl halide from initiating.[9]
-
Troubleshooting:
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask. This exposes a fresh, reactive metal surface.[10]
-
Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium.[8][9] The iodine reacts with the magnesium surface, cleaning it of the oxide layer. You should observe the disappearance of the brown iodine color as a sign of activation.[8] A few drops of 1,2-dibromoethane can also be used as an initiator.[9]
-
-
-
Cause 3: Competing Enolization of the Imine/Ketone Precursor. If the aryl Grignard reagent is particularly bulky or the alpha-protons on the cyclopentanone imine are acidic, the Grignard can act as a base, deprotonating the precursor to form an enolate, which leads to the recovery of starting material after workup.[1]
-
Troubleshooting:
-
Lower the Reaction Temperature: Add the Grignard reagent to the imine solution at a low temperature (e.g., -78 °C to 0 °C).[4][5] This favors the kinetic nucleophilic addition over the thermodynamically favored deprotonation.
-
Use Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium species, which can suppress enolization and favor the desired 1,2-addition.[4]
-
-
Question 2: I'm observing significant formation of a biphenyl byproduct. How can I prevent this?
Answer: The formation of a biphenyl (Ar-Ar) product is due to a side reaction known as Wurtz coupling. This occurs when the Grignard reagent (Ar-MgX) reacts with the unreacted aryl halide (Ar-X).[5][11]
-
Cause: High Local Concentration of Aryl Halide. This is especially problematic during the formation of the Grignard reagent.
-
Troubleshooting:
-
Slow Addition: Add the aryl halide solution dropwise to the suspension of magnesium turnings. This ensures the halide reacts as it is added and its concentration remains low, minimizing the chance of it coupling with the newly formed Grignard reagent.[5]
-
Use a More Dilute Solution: Preparing the Grignard reagent with a more dilute solution of the aryl halide can also reduce the rate of Wurtz coupling.[5]
-
Solvent Choice: The solvent can influence the rate of side reactions. In some cases, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz by-product formation compared to THF.[11]
-
-
Question 3: My desired product is contaminated with a secondary alcohol. What is the source of this impurity?
Answer: This indicates a reduction of the imine or its ketone precursor, rather than the desired aryl addition.
-
Cause: Grignard Reagent Acting as a Reducing Agent. This is common for Grignard reagents that have a hydrogen atom on their β-carbon (e.g., ethylmagnesium bromide). The reduction occurs via a six-membered cyclic transition state, where a hydride is transferred to the electrophilic carbon.[1]
-
Troubleshooting:
-
Lower the Reaction Temperature: Like enolization, reduction is often more prevalent at higher temperatures. Performing the addition at 0 °C or below can favor the desired nucleophilic addition pathway.[4]
-
Reagent Choice: While you are specifically using an aryl Grignard (which lacks β-hydrogens), this is a critical point to remember for other syntheses. If you were using an alkyl Grignard, choosing one without β-hydrogens (like neopentylmagnesium bromide) or using an organolithium reagent could be a solution.
-
-
Key Experimental Protocols
These protocols are designed to be self-validating systems, emphasizing critical control points for success.
Protocol 1: Preparation of Arylmagnesium Bromide (Example: Phenylmagnesium Bromide)
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagents: In the flask, place magnesium turnings (1.2 equivalents). To the dropping funnel, add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.[12]
-
Initiation: Add a small crystal of iodine to the magnesium turnings. Add a small portion (~10%) of the bromobenzene solution to the flask. The reaction mixture should become cloudy and gentle refluxing may be observed as the reaction initiates.[12] If it does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[12]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey or brown solution is your Grignard reagent.
Protocol 2: Titration of the Grignard Reagent with Iodine
-
Preparation: In a dry flask under an inert atmosphere, dissolve a precisely weighed amount of iodine (I₂) in anhydrous THF. Cool the solution to 0 °C.[4]
-
Titration: Slowly add the prepared Grignard reagent solution to the iodine solution via a syringe. The endpoint is the disappearance of the brown iodine color, resulting in a colorless or pale yellow solution.[4]
-
Calculation: The molarity is calculated based on the 1:1 stoichiometry between the Grignard reagent and iodine.
-
Molarity (M) = Moles of I₂ / Volume of Grignard solution added (L) [4]
-
Protocol 3: Grignard Reaction with a Cyclopentanone Imine
-
Setup: In a separate flame-dried, three-necked flask under inert gas, dissolve the cyclopentanone imine precursor (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the imine solution to -78 °C using a dry ice/acetone bath.[5]
-
Addition: Slowly add the freshly prepared and titrated arylmagnesium halide solution (1.1-1.5 equivalents) dropwise to the cooled imine solution.[13] Maintain the temperature below -60 °C during the addition.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4][5] Avoid using strong acids if the tertiary amine product is sensitive.
-
Work-up & Purification:
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or by distillation.
-
Visualization of Workflow and Side Reactions
Experimental Workflow Diagram
Caption: Overall workflow for 1-arylcyclopentylamine synthesis.
Diagram of Key Side Reactions
Caption: Desired reaction pathway versus common side reactions.
Frequently Asked Questions (FAQs)
-
Q1: THF vs. Diethyl Ether: Which solvent is better?
-
A1: Both are excellent solvents for Grignard reactions as their ether oxygens stabilize the reagent.[7] THF has a higher boiling point and better solvating power, which can be beneficial for forming Grignard reagents from less reactive aryl chlorides. However, diethyl ether is often preferred for its lower boiling point, which makes it easier to remove during workup, and it can sometimes lead to cleaner reactions.
-
-
Q2: Can I use an aryl chloride instead of a bromide?
-
Q3: How do I properly dispose of quenched Grignard reaction waste?
-
A3: After quenching with aqueous ammonium chloride, the layers should be separated. The aqueous layer, containing magnesium salts, can typically be neutralized and disposed of down the drain with plenty of water, in accordance with local regulations. The organic waste should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate.
-
References
-
L.S. College, Muzaffarpur. (n.d.). Grignard Reagents. Retrieved from [Link]
-
Chamberlain, B. M., et al. (2017). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. PMC. Retrieved from [Link]
-
Szostak, M., et al. (2020). Copper-Catalyzed Addition of Grignard Reagents to in situ Generated Indole-Derived Vinylogous Imines. PMC. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]
-
SlideShare. (n.d.). GRIGNARD'S REAGENT PREPARATION AND IT'S USES .pptx. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Research & Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions : r/chemistry. Retrieved from [Link]
-
eGrove. (2021, May 8). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. Retrieved from [Link]
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
-
Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]
-
Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric addition of Grignard reagents to imines prepare optically.... Retrieved from [Link]
-
YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Sciencemadness.org. (2021, December 28). Question about Grignard reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
YouTube. (2021, March 10). Grignard addition to an imine. Retrieved from [Link]
-
Organic Letters. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
University of Wisconsin. (n.d.). Chapter X: Imine Additions. Retrieved from [Link]
- Google Patents. (n.d.). CN111662170B - The purification method of cyclopentanone.
-
PMC. (2020, September 2). Methods of Purification and Application Procedures of Alpha1 Antitrypsin: A Long-Lasting History. Retrieved from [Link]
-
Nature. (n.d.). High-efficiency purification of divergent AAV serotypes using AAVX affinity chromatography. Retrieved from [Link]
- Google Patents. (n.d.). EP1270548A1 - Purification method of cyclohexanone-oxime.
-
PubMed. (1999). Purification of antibodies using ion-exchange chromatography. Retrieved from [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]
- 3. rroij.com [rroij.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. reddit.com [reddit.com]
- 9. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 10. quora.com [quora.com]
- 11. cs.gordon.edu [cs.gordon.edu]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Stereochemical Analysis & Resolution of 1-(3-Methoxyphenyl)cyclopentanamine and its Chiral Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter support tickets regarding the stereochemical resolution of 1-(3-Methoxyphenyl)cyclopentanamine. Before diving into laboratory protocols, we must first address a fundamental structural reality that dictates the experimental approach: the "Achiral Paradox."
Below, you will find our comprehensive troubleshooting guide and FAQs designed to address the specific issues you might encounter during your chiral resolution workflows.
Part 1: The "Achiral Paradox" & Structural Verification
Q1: Why is my chiral HPLC showing only one peak, and why does diastereomeric salt crystallization fail for 1-(3-Methoxyphenyl)cyclopentanamine?
Answer: If you are working with the exact structure of 1-(3-Methoxyphenyl)cyclopentan-1-amine, your resolution attempts are failing because the molecule is achiral .
The Causality: Chirality requires a spatial arrangement of atoms that is non-superposable on its mirror image[1]. In 1-(3-Methoxyphenyl)cyclopentanamine, the amine (-NH₂) and the aryl group are both attached to C1. Because the unsubstituted cyclopentane ring is symmetrical, the path from C1 through C2-C3 is identical to the path through C5-C4. This creates an internal plane of symmetry (
Logical flow demonstrating the achirality of 1-(3-Methoxyphenyl)cyclopentanamine.
Part 2: Resolution of Chiral Derivatives
Q2: I am actually working with a chiral derivative (e.g., 1-(3-Methoxyphenyl)-2-methylcyclopentanamine). How do I resolve this racemic mixture?
Answer: When a substituent (such as a methyl group at C2) breaks the plane of symmetry, the molecule becomes chiral and can be resolved. The most scalable and robust method for primary amines is Diastereomeric Salt Crystallization [3].
The Causality: By reacting the racemic amine with an enantiopure chiral acid (the resolving agent), you convert the enantiomers into a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different lattice energies and solubilities. This thermodynamic difference allows for their physical separation via fractional crystallization[3].
Protocol 1: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve 1.0 equivalent of the racemic amine and 1.0 equivalent of an enantiopure acid (e.g., (+)-Di-p-toluoyl-D-tartaric acid) in a polar protic solvent system (e.g., Ethanol/Water 9:1).
-
Thermodynamic Equilibration: Heat the mixture to reflux (approx. 80 °C) with continuous stirring until a completely clear solution is obtained. Causality: This ensures complete dissolution and prevents kinetic trapping of the undesired salt.
-
Controlled Cooling: Cool the solution slowly at a rate of 0.1 °C/min down to 20 °C. Causality: Slow cooling minimizes supersaturation, promoting the growth of large, pure crystals of the less soluble diastereomer while leaving the more soluble one in the mother liquor.
-
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold solvent to displace the mother liquor.
-
Free Basing: Suspend the isolated salt in 1M NaOH (aqueous) to break the salt. Extract the aqueous layer three times with Dichloromethane (DCM) to recover the enantiopure amine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Self-Validation Step: Determine the enantiomeric excess (ee) of the isolated free base using chiral HPLC. If the ee is < 95%, recombine the free base with the resolving agent and repeat Steps 1-4 (recrystallization) to enrich the optical purity.
Workflow for the resolution of racemic amines via diastereomeric salt crystallization.
Q3: How do I select the optimal resolving agent and solvent system?
Answer:
Selection is an empirical process guided by phase behavior. The goal is to maximize the solubility difference (
Table 1: Troubleshooting Resolving Agents and Solvents
| Resolving Agent | Optimal Solvent System | Typical Outcome / Troubleshooting Strategy |
| (+)-Tartaric Acid | Methanol (100%) | Often forms oils instead of crystals. Fix: Switch to a less polar solvent or add an anti-solvent (e.g., MTBE) to force precipitation. |
| (+)-Di-p-toluoyl-D-tartaric acid | Ethanol / Water (90:10) | High crystallinity. Excellent for bulky aryl-cyclopentyl amines. Yields typically >35% with >90% ee on the first pass. |
| (-)-Camphorsulfonic acid | Acetone (100%) | Good differential solubility but prone to supersaturation. Fix: Requires seeding with pure diastereomeric salt to initiate crystallization. |
| (+)-Mandelic Acid | Isopropanol (100%) | Moderate yield. Fix: Requires 2-3 recrystallization cycles to achieve >99% ee. |
Q4: My chiral HPLC analysis shows peak tailing and poor baseline resolution of the enantiomers. How can I optimize the analytical method?
Answer: Primary amines strongly interact with residual acidic silanol groups on the silica support of chiral stationary phases. This secondary interaction leads to severe peak tailing and poor resolution.
The Causality: The basic amine group acts as a strong hydrogen bond donor/acceptor. By adding a basic modifier to the mobile phase, you introduce a sacrificial competitor that binds to the acidic silanol sites, freeing the analyte to interact purely with the chiral selector.
Protocol 2: Chiral HPLC Optimization
-
Column Selection: Utilize an amylose- or cellulose-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (90:10 v/v).
-
Modifier Addition: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. Critical: Ensure the modifier is thoroughly mixed and degassed.
-
Run Conditions: Set the flow rate to 1.0 mL/min and maintain the column compartment at 25 °C. Detect via UV at 220 nm and 254 nm.
-
Self-Validation Step: Inject a racemic standard prior to your resolved samples. Calculate the resolution factor (
) between the two enantiomer peaks.-
Validation Check: Ensure
(baseline resolution). If , decrease the Isopropanol concentration to 5% to increase retention time ( ) and enhance chiral selectivity ( ).
-
References
-
Title: chirality (C01058) - The IUPAC Compendium of Chemical Terminology Source: IUPAC Gold Book URL: [Link]
-
Title: Stereochemistry of Organic Compounds Source: Wiley-Interscience (Ernest L. Eliel, Samuel H. Wilen) URL: [Link]
Sources
Stability of 1-(3-Methoxyphenyl)cyclopentanamine free base vs HCl salt
Topic: Stability & Handling Guide (Free Base vs. HCl Salt)
Ticket ID: #TECH-AMINE-552 Status: Resolved Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
You are likely accessing this guide because you have observed physical changes in your 1-(3-Methoxyphenyl)cyclopentanamine sample—specifically, the free base turning yellow or developing a white crust, or the HCl salt clumping.
This molecule belongs to the arylcycloalkylamine class. Structurally, it possesses a hindered primary amine on a cyclopentyl ring. This specific geometry dictates its stability profile:
-
The Free Base is thermodynamically unstable in air, serving as a "CO₂ sponge" and susceptible to oxidative coloring.
-
The HCl Salt is the preferred form for storage and biological testing due to lattice energy stabilization, though it requires humidity control.
Module 1: The Stability Matrix
The following table summarizes the critical differences between the two forms. Use this to determine if your current storage conditions are adequate.[1]
| Feature | Free Base (1-(3-Methoxyphenyl)cyclopentanamine) | HCl Salt (Hydrochloride) |
| Physical State | Viscous Oil or Low-Melting Solid | Crystalline Solid |
| Primary Risk | Carbamylation (Reacts with air CO₂) | Hygroscopicity (Absorbs moisture) |
| Oxidation Risk | High (N-oxide formation causes yellowing) | Low (Lone pair is protonated/protected) |
| Solubility | Soluble in DCM, MeOH, Ether, DMSO | Soluble in Water, Saline, PBS |
| Storage | RT or | |
| Shelf Life | < 6 Months (if exposed to air) | > 24 Months (properly stored) |
Module 2: Troubleshooting The Free Base
Q: My clear oil has developed a white, crusty solid on the surface. Has it polymerized?
A: No, it has likely carbamylated . Primary amines are nucleophilic. When exposed to atmospheric carbon dioxide, they react to form ammonium carbamates . This is often mistaken for polymerization or freezing.
-
Mechanism:
-
Diagnosis: The white solid is insoluble in non-polar solvents (like hexanes) but dissolves in water or dilute acid with gas evolution (releasing the CO₂).
-
The Fix: See the Salt Conversion Protocol below to "clean" the amine.
Q: The sample has turned from colorless to dark yellow/brown. Is it still usable?
A: This indicates oxidative degradation . Arylcycloalkylamines are susceptible to N-oxidation and radical formation at the benzylic/allylic-like positions on the cyclopentyl ring.
-
Impact: If the color is pale yellow, purity is likely >95% and acceptable for rough screens. If dark brown, significant impurities (N-oxides, imines) are present that may interfere with biological assays.
-
Prevention: Always backfill storage vials with Argon or Nitrogen after use.
Module 3: Handling the HCl Salt
Q: My HCl salt has turned into a sticky gum. Why?
A: The salt is hygroscopic . While the HCl salt prevents oxidation, the ionic lattice attracts water molecules from the air. If the humidity is high, the salt will deliquesce (dissolve in its own absorbed water).
-
Immediate Action: Dry the sample in a vacuum desiccator over
or silica gel for 24 hours. -
Prevention: Allow the refrigerated bottle to warm to room temperature before opening to prevent condensation.
Q: Can I use the HCl salt for organic synthesis (e.g., amide coupling)?
A: generally No , unless you add a base.
In reactions like amide coupling (with EDC/NHS) or alkylation, the nitrogen must be nucleophilic (have a free lone pair). The HCl salt ties up this lone pair (
-
Protocol: Add an organic base (e.g., Triethylamine or DIPEA) to your reaction mixture to generate the free base in situ.
Module 4: Visualization of Workflows
Decision Logic: Salt vs. Base
Use this flow to determine the correct form for your specific application.
Figure 1: Decision matrix for selecting the appropriate chemical form based on experimental needs.
Module 5: The "Rescue" Protocol (Conversion to HCl Salt)
If your free base has degraded (crusty/yellow), use this protocol to purify and stabilize it as the HCl salt. This is a self-validating purification method; impurities usually stay in the mother liquor.
Reagents:
-
Degraded Amine Free Base
-
Diethyl Ether (anhydrous) or Isopropanol (IPA)
-
HCl (2M in Diethyl Ether or 4M in Dioxane)
Step-by-Step:
-
Dissolution: Dissolve the crude oil in a minimal amount of dry Diethyl Ether.
-
Note: If the "white crust" (carbamate) does not dissolve, filter the solution through a 0.45µm PTFE syringe filter. The carbamate is often insoluble in ether.
-
-
Acidification: Place the vessel in an ice bath (
). Dropwise, add the HCl solution with vigorous stirring. -
Precipitation: A white precipitate should form immediately. Continue adding HCl until the solution is acidic (test with pH paper: pH < 2).
-
Isolation: Filter the solid using a Büchner funnel or sintered glass frit.
-
Washing: Wash the filter cake 3x with cold ether. This removes the yellow oxidative impurities (which remain in the filtrate).
-
Drying: Dry under high vacuum to remove excess HCl and solvent.
Validation Check:
-
Visual: Product should be a white, free-flowing powder.
-
Solubility: Dissolve a small amount in water. It should dissolve clearly. If it is cloudy, non-polar impurities remain.
References
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection and stability advantages).
-
BenchChem. (2025).[2] Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Retrieved from (General handling of methoxy-substituted cycloalkylamines).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-(3-Methoxyphenyl)cyclopentanamine. Retrieved from
-
Versteeg, G. F., et al. (2011). Amine Based Solvent for CO2 Absorption: Primary and secondary amines react with CO2 forming carbamate-species.[3] University of Twente. (Mechanistic source for amine-CO2 degradation).
-
US Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Arylcycloalkylamine Properties. Retrieved from
Sources
Minimizing polymerization during acid-catalyzed cyclization steps
[label="Rapid T-Mixer",
Kinetic competition: intramolecular cyclization vs. intermolecular polymerization.
Continuous flow setup utilizing a packed-bed acid reactor to minimize polymerization.
-
Title: High dilution principle - Grokipedia Source: grokipedia.com URL: [Link]
-
Title: High dilution principle - Wikipedia Source: wikipedia.org URL:[Link]
-
Title: SYNTHESIS AND RING OPENING POLYMERIZATION OF MACROCYCLIC MONOMERS FOR PRODUCTION OF ENGINEERING THERMOPLASTICS PART II - VTechWorks Source: vt.edu URL:[Link]
-
Title: Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products - ACS Publications Source: acs.org URL:[Link]
-
Title: Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence - Polymer Chemistry Source: rsc.org URL:[Link]
Detection of isomeric impurities in 3-methoxyphenyl cyclopentyl amines
Welcome to the Technical Support Center for Analytical Development. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex chromatographic challenges associated with 3-methoxyphenyl cyclopentyl amines.
These compounds—frequently utilized as critical active pharmaceutical ingredients (APIs) or advanced intermediates in neurological drug development—present unique analytical hurdles. The cyclopentyl ring introduces multiple stereocenters, leading to cis/trans diastereomers and their respective enantiomers. Furthermore, the methoxy substitution on the phenyl ring is highly prone to positional isomerism (e.g., 2-methoxy or 4-methoxy impurities) originating from upstream raw materials.
This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your analytical workflows meet stringent regulatory standards.
Analytical Workflow Visualization
Analytical workflow for isomeric impurity profiling of cyclopentyl amines.
Technical FAQs
Q: What are the primary isomeric impurities we must monitor in 3-methoxyphenyl cyclopentyl amine syntheses? A: You must monitor three distinct classes of isomers:
-
Positional Isomers: 2-methoxyphenyl and 4-methoxyphenyl analogs. These arise from regiochemical impurities in the methoxybenzonitrile or bromobenzene starting materials.
-
Diastereomers: Cis and trans isomers. The relative stereochemistry between the amine group and the 3-methoxyphenyl group on the cyclopentane ring dictates the pharmacological profile[1].
-
Enantiomers: Depending on the substitution pattern, the cis and trans diastereomers each exist as enantiomeric pairs (e.g., (1R,2S) vs. (1S,2R)).
Q: How do ICH Q3A(R2) and ICH Q3B(R2) thresholds apply to these specific amine intermediates? A: According to ICH Q3A(R2) guidelines for new drug substances, the reporting, identification, and qualification thresholds are dictated by the maximum daily dose (MDD)[2][3]. For a typical API with an MDD of ≤ 2g/day, any isomeric impurity present at ≥ 0.05% must be reported, and those at ≥ 0.10% must be structurally identified and qualified[2]. Because enantiomers and diastereomers can exhibit vastly different pharmacodynamics or off-target toxicities, chiral and diastereomeric purity must be rigorously controlled to these specific thresholds[4].
Troubleshooting Guide
Q: We are experiencing co-elution of the 2-methoxy and 3-methoxy positional isomers on a standard C18 column. How can we resolve this?
-
Causality: Standard C18 stationary phases rely primarily on hydrophobic dispersive interactions. The 2-methoxy and 3-methoxy positional isomers have nearly identical hydrophobicities and hydrodynamic volumes, leading to co-elution.
-
Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce orthogonal retention mechanisms, including π-π interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the PFP ring interact differently with the subtle electron density variations across the ortho, meta, and para methoxyphenyl rings, providing baseline resolution (Rs > 1.5)[5].
Q: Our reversed-phase HPLC method shows poor resolution and peak broadening for the cis/trans diastereomers. What is causing this?
-
Causality: The cyclopentyl ring is conformationally flexible (adopting various envelope and half-chair conformations). At near-neutral pH, the amine is partially ionized, leading to mixed-mode interactions with residual silanols on the silica support, causing peak broadening.
-
Solution: Implement an ion-pair reversed-phase HPLC method. By adding an ion-pairing reagent such as 1-hexanesulfonic acid (5 mM) to a highly acidic mobile phase (pH 2.5), you fully protonate the amine and form a neutral, hydrophobic ion-pair complex[6]. This forces the separation to rely strictly on the steric bulk differences between the cis and trans conformations, significantly improving resolution.
Q: During chiral HPLC analysis of the enantiomers, we observe severe peak tailing and loss of chiral recognition. How do we fix the peak shape?
-
Causality: Chiral stationary phases (CSPs), such as amylose or cellulose derivatives coated on silica gel (e.g., Chiralcel OD-H or AD-H), contain residual acidic silanol groups. The basic amine of the cyclopentylamine interacts strongly with these silanols via ion-exchange mechanisms, overriding the delicate hydrogen-bonding and steric interactions required for chiral recognition[7].
-
Solution: Add 0.1% to 0.2% (v/v) Diethylamine (DEA) or Ethanolamine to the mobile phase. The DEA acts as a basic modifier, competitively binding to and masking the active silanol sites. This eliminates secondary interactions, restores peak symmetry (Tailing Factor < 1.5), and allows the chiral cavities of the CSP to effectively resolve the enantiomers[7].
Quantitative Data Summary
The following table summarizes the optimized chromatographic parameters and validation data for the detection of isomeric impurities in 3-methoxyphenyl cyclopentyl amines.
| Impurity Type | Stationary Phase | Mobile Phase Composition | Retention Time (min) | Resolution (Rs) | LOD (µg/mL) |
| 3-Methoxy (API) | PFP (100 x 2.1 mm, 1.7 µm) | 0.1% TFA in H2O / Acetonitrile (Gradient) | 4.25 | N/A | 0.02 |
| 2-Methoxy (Positional) | PFP (100 x 2.1 mm, 1.7 µm) | 0.1% TFA in H2O / Acetonitrile (Gradient) | 4.58 | 2.1 | 0.03 |
| 4-Methoxy (Positional) | PFP (100 x 2.1 mm, 1.7 µm) | 0.1% TFA in H2O / Acetonitrile (Gradient) | 4.80 | 1.8 | 0.03 |
| Trans Diastereomer | C18 (150 x 4.6 mm, 3 µm) | 5mM Hexanesulfonic acid (pH 2.5) / MeOH | 6.15 | 2.5 | 0.05 |
| (1R, 2S) Enantiomer | Chiralcel OD-H (250 x 4.6 mm) | Hexane / IPA / DEA (80:20:0.1 v/v/v) | 8.40 | 3.2 | 1.20 |
| (1S, 2R) Enantiomer | Chiralcel OD-H (250 x 4.6 mm) | Hexane / IPA / DEA (80:20:0.1 v/v/v) | 10.15 | 3.2 | 1.30 |
Experimental Protocols
Protocol 1: UPLC-UV/MS Method for Positional and Diastereomeric Impurities
This protocol is a self-validating system designed to separate closely related positional isomers using orthogonal π-π interactions.
-
System Preparation: Equilibrate a Waters Acquity UPLC system (or equivalent) coupled with a Photodiode Array (PDA) and Single Quadrupole MS detector.
-
Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., Phenomenex Kinetex PFP, 100 x 2.1 mm, 1.7 µm). Maintain column temperature at 35°C.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 60% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Sample Preparation: Dissolve the API in Initial Mobile Phase (5% B) to a concentration of 1.0 mg/mL. Prepare a spiked suitability standard containing 0.1% (w/w) of 2-methoxy and 4-methoxy impurities.
-
System Suitability Testing (SST): Inject the suitability standard. The system is validated for use only if the resolution (Rs) between the 3-methoxy API peak and the 2-methoxy impurity peak is ≥ 1.5.
Protocol 2: Normal-Phase Chiral HPLC Method for Enantiomeric Purity
This protocol utilizes basic modifiers to suppress silanol activity, ensuring accurate chiral recognition of basic amines.
-
System Preparation: Equilibrate an HPLC system equipped with a UV detector set to 220 nm.
-
Column Selection: Install a Chiralcel OD-H column (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel, 250 x 4.6 mm). Maintain at 25°C.
-
Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Critical Step: Degas the mixture thoroughly via ultrasonication to prevent baseline drift.
-
Isocratic Elution: Pump the mobile phase isocratically at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 2.0 mg/mL.
-
System Suitability Testing (SST): Inject a racemic mixture standard. The protocol is self-validating if the tailing factor for both enantiomeric peaks is ≤ 1.5 and the resolution (Rs) is ≥ 2.0.
References
1.[5] HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmOutsourcing. URL:[Link] 2.[4] Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. URL:[Link] 3.[6] Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. URL:[Link] 4.[2] Guidance for Industry: Q3A Impurities in New Drug Substances. TU Wien / ICH. URL:[Link] 5.[3] Impurity guidelines in drug development under ICH Q3. AMSbiopharma. URL:[Link] 6.[1] US7276631B2 - Cyclopentylamine and cyclohexylamine derivatives as NK-1/SSRI antagonists. Google Patents. URL: 7.[7] HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. URL:[Link]
Sources
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- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Methoxyphenyl)cyclopentanamine
In the landscape of modern analytical chemistry, particularly within drug discovery and metabolomics, mass spectrometry (MS) stands as an indispensable tool for molecular characterization. The fragmentation pattern of a molecule under MS analysis serves as a unique fingerprint, offering profound insights into its structural architecture. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-(3-Methoxyphenyl)cyclopentanamine, a compound of interest in medicinal chemistry and pharmacology. Drawing upon established principles of mass spectrometry and comparative data from structurally analogous compounds, we will elucidate the primary fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the gas-phase chemistry of this and related molecules.
The Subject Molecule: 1-(3-Methoxyphenyl)cyclopentanamine at a Glance
1-(3-Methoxyphenyl)cyclopentanamine is a primary amine featuring a cyclopentyl ring and a methoxyphenyl group attached to the same carbon atom. This structure presents several key features that will dictate its fragmentation behavior: a basic amine group, a cyclic aliphatic system, and an aromatic ring with an electron-donating methoxy group. The interplay of these functionalities under ionization will lead to a series of characteristic bond cleavages and rearrangements.
Predicted Fragmentation under Electron Ionization (EI)
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is often rich with fragment ions, providing a wealth of structural information. For 1-(3-Methoxyphenyl)cyclopentanamine (Molecular Weight: 191.28 g/mol ), the following fragmentation pathways are anticipated.
The Molecular Ion and Alpha-Cleavage: The Dominant Pathway
The molecular ion ([M]•+) peak is expected at m/z 191. Due to the presence of a nitrogen atom, this will be an odd-numbered mass, consistent with the nitrogen rule.[1] Aromatic amines are known to produce relatively intense molecular ion peaks, a characteristic that should be observable for this compound.[1]
The most favorable fragmentation pathway for aliphatic amines is typically α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][3] For 1-(3-Methoxyphenyl)cyclopentanamine, there are two potential α-cleavage sites on the cyclopentyl ring. Cleavage of the C-C bond within the ring is highly probable, leading to the formation of a stable iminium ion. The loss of a C4H8 radical (56 Da) via this pathway would result in a prominent fragment ion at m/z 135 .
Another significant α-cleavage could involve the bond between the quaternary carbon and the methoxyphenyl group. However, cleavage of the cyclopentyl ring is generally more facile.
Cyclopentyl Ring Fragmentation
Cyclic amines can undergo ring cleavage, often initiated by the initial α-cleavage.[1] Following the initial ring opening, the subsequent loss of neutral molecules like ethene (C2H4, 28 Da) is a common fragmentation pattern for cyclopentane derivatives.[4] Therefore, we can predict a fragment ion resulting from the loss of ethene from the opened cyclopentyl ring structure.
Aromatic Moiety Fragmentation
The methoxyphenyl group will also contribute to the fragmentation pattern. A characteristic fragmentation of methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH3, 15 Da) to form a stable phenoxy cation, followed by the loss of carbon monoxide (CO, 28 Da). This would lead to a series of ions related to the aromatic portion of the molecule. For instance, a fragment corresponding to the methoxyphenyl group itself may be observed at m/z 108 , which could then lose a methyl radical to give an ion at m/z 93 , and subsequently lose CO to yield an ion at m/z 65 .
A summary of the predicted key fragment ions under EI is presented in the table below:
| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 191 | Molecular Ion ([M]•+) | Ionization of the parent molecule |
| 176 | [M - CH3]•+ | Loss of a methyl radical from the methoxy group |
| 135 | [M - C4H8]•+ | α-cleavage within the cyclopentyl ring |
| 108 | [C7H8O]•+ | Cleavage of the bond between the cyclopentyl ring and the aromatic ring |
| 93 | [C6H5O]+ | Loss of a methyl radical from the m/z 108 fragment |
| 65 | [C5H5]+ | Loss of CO from the m/z 93 fragment |
Predicted Fragmentation under Electrospray Ionization (ESI)
Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) with minimal fragmentation in the source.[5] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. For 1-(3-Methoxyphenyl)cyclopentanamine, the protonated molecule will be observed at m/z 192.15 in the positive ion mode.
Collision-Induced Dissociation (CID) of the Protonated Molecule
In an MS/MS experiment, the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation of these even-electron ions is driven by charge-induced and charge-remote processes.[5]
The most likely fragmentation pathway for the protonated molecule involves the loss of the cyclopentyl group as a neutral molecule. This would lead to the formation of a protonated 3-methoxyaniline ion. However, a more favorable pathway often involves the loss of ammonia (NH3, 17 Da) from the protonated amine, especially if it can lead to a stabilized carbocation. This would result in a fragment ion at m/z 175 .
Another plausible fragmentation is the cleavage of the bond connecting the cyclopentyl ring to the aromatic ring, which would lead to a stable cyclopentylaminium ion or a methoxyphenyl cation.
A study on the fragmentation of ketamine analogues, which share structural similarities, showed characteristic losses from the cyclic amine moiety and the aromatic ring.[6][7] By analogy, we can expect to see fragments arising from the cleavage of the cyclopentyl ring.
The following table summarizes the predicted key fragment ions under ESI-MS/MS:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Pathway |
| 192.15 | 175.12 | 17.03 (NH3) | Loss of ammonia |
| 192.15 | 135.08 | 57.07 (C4H9) | Cleavage and loss of the cyclopentyl group |
| 192.15 | 108.06 | 84.09 (C5H10N) | Cleavage yielding the methoxyphenyl cation |
Experimental Workflow and Data Interpretation
To experimentally verify these predicted fragmentation patterns, the following workflow is recommended:
Caption: Logical relationship between known fragmentation patterns and predicted fragmentation of the target molecule.
Conclusion
While a definitive fragmentation pattern for 1-(3-Methoxyphenyl)cyclopentanamine requires experimental verification, the principles of mass spectrometry and comparative analysis of related structures allow for a robust prediction. Under Electron Ionization, we anticipate a spectrum dominated by α-cleavage of the cyclopentyl ring and characteristic fragments from the methoxyphenyl moiety. Under Electrospray Ionization followed by tandem MS, the fragmentation is expected to be cleaner, with key losses of ammonia and fragments arising from the cleavage of the cyclic and aromatic groups. This guide provides a foundational framework for interpreting the mass spectrum of this compound and serves as a valuable resource for researchers in the field.
References
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). [1-(3-methoxyphenyl)cyclopentyl]methanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved from [Link]
-
Agilent Technologies. (2018, April 25). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
-
Journal of Chinese Mass Spectrometry Society. (2023). Mass Fragmentation Characteristics of Ketamine Analogues. Retrieved from [Link]
-
YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link]
-
ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
Heterocycles. (2007, October 16). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]
-
SciELO. (2025, May 9). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
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A Comparative Guide to NMDA Receptor Binding Affinity: Cyclopentyl vs. Cyclohexyl Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders. The intricate structure of this ionotropic glutamate receptor, with its multiple allosteric binding sites, offers a rich playground for medicinal chemists. A common strategy in drug design involves the modulation of a ligand's physicochemical properties through the incorporation of cycloalkyl moieties. This guide delves into a critical comparison of two such modifications: the use of cyclopentyl versus cyclohexyl analogs in ligands targeting the NMDA receptor. We will explore the structural nuances that dictate binding affinity, present available experimental data, and provide a detailed protocol for assessing these interactions.
The NMDA Receptor: A Complex Signaling Hub
The NMDA receptor is a heterotetrameric ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][2] Its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[1][2] The receptor also possesses several other binding sites, including a phencyclidine (PCP) site located within the ion channel pore, which is a target for non-competitive antagonists.[3] The conformation and size of a ligand's constituent groups are paramount in determining its ability to favorably interact with these binding sites.
Cyclopentyl vs. Cyclohexyl: A Tale of Two Rings
The choice between a cyclopentyl and a cyclohexyl ring in a drug candidate is not merely an incremental change in carbon count. It represents a significant alteration in the three-dimensional space occupied by the molecule and its conformational flexibility.
-
Cyclopentane: This five-membered ring is in a constant state of flux, rapidly interconverting between "envelope" and "half-chair" conformations. This flexibility can be advantageous, allowing the molecule to adapt to the binding pocket. However, it can also come at an entropic cost upon binding.
-
Cyclohexane: The six-membered ring predominantly exists in a stable, low-energy "chair" conformation. This pre-organized, rigid structure can lead to a more favorable enthalpic contribution to binding if the conformation is complementary to the receptor's binding site.
The subtle interplay between the entropic and enthalpic contributions of these cycloalkyl groups can have a profound impact on the overall binding affinity of a ligand.
Quantitative Comparison of Binding Affinity
However, a comprehensive study on a series of amino-alkyl-cyclohexane derivatives provides valuable insight into the structure-activity relationship (SAR) of cyclohexyl-containing ligands. The binding affinities of these compounds for the PCP site of the NMDA receptor were determined using a [3H]-(+)-MK-801 radioligand binding assay in rat cortical membranes.
Table 1: NMDA Receptor Binding Affinities of Amino-Alkyl-Cyclohexane Derivatives
| Compound | Structure | K_i (µM) |
| MRZ 2/579 | 1-amino-1,3,3,5,5-pentamethyl-cyclohexane HCl | 1.87 |
| Memantine | 1-amino-3,5-dimethyladamantane HCl | 0.5-1.0 |
| Amantadine | 1-aminoadamantane HCl | ~10 |
Data sourced from Parsons et al. (1999).
The data for the amino-alkyl-cyclohexanes reveal that substitution on the cyclohexane ring significantly influences binding affinity. For instance, MRZ 2/579, with its multiple methyl groups, exhibits a Ki value in the low micromolar range.[4]
While we lack directly comparable data for a simple aminocyclopentane series from the same study, it is a reasonable hypothesis that the conformational flexibility of the cyclopentyl ring might lead to a different binding profile. A more flexible cyclopentyl analog might not be able to adopt the optimal conformation for binding as effectively as its more rigid cyclohexyl counterpart, potentially resulting in a lower binding affinity. However, without direct experimental evidence, this remains speculative. It is crucial for researchers to be aware that comparing Ki or IC50 values from different studies can be misleading due to variations in experimental conditions.[5]
Causality Behind Experimental Choices
The selection of a radioligand binding assay, specifically with a high-affinity, non-competitive antagonist like [3H]-(+)-MK-801, is a deliberate choice for several reasons:
-
High Affinity and Specificity: [3H]-(+)-MK-801 binds with high affinity and specificity to the PCP site within the NMDA receptor's ion channel. This ensures that the measured displacement is primarily due to the test compound's interaction with this site.
-
Use-Dependence: The binding of MK-801 is "use-dependent," meaning it requires the channel to be in an open state, which is achieved by the presence of glutamate and a co-agonist like glycine. This experimental setup more closely mimics the physiological state of the receptor during activation.
-
Robustness and Reproducibility: Radioligand binding assays are a well-established and robust method for determining the affinity of unlabeled compounds. When performed under standardized conditions, they provide reproducible results that are essential for structure-activity relationship studies.
Experimental Protocol: [3H]-(+)-MK-801 Radioligand Binding Assay
This protocol outlines the key steps for determining the binding affinity of novel compounds at the PCP site of the NMDA receptor in rat cortical membranes.
Materials and Reagents
-
Rat cortical membranes (prepared from adult male Sprague-Dawley rats)
-
[3H]-(+)-MK-801 (specific activity ~20-30 Ci/mmol)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
L-Glutamate
-
Glycine
-
Unlabeled (+)-MK-801 (for determination of non-specific binding)
-
Test compounds (cyclopentyl and cyclohexyl analogs)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Polypropylene assay tubes
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes thoroughly.
-
After the final wash, resuspend the pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
-
-
Binding Assay:
-
Prepare assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compounds.
-
Total Binding: Add 50 µL of buffer, 50 µL of [3H]-(+)-MK-801 (final concentration ~1-5 nM), 50 µL of L-Glutamate (final concentration 10 µM), 50 µL of Glycine (final concentration 10 µM), and 100 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ). The final assay volume is 250 µL.
-
Non-specific Binding: Add 50 µL of unlabeled (+)-MK-801 (final concentration 10 µM), 50 µL of [3H]-(+)-MK-801, 50 µL of L-Glutamate, 50 µL of Glycine, and 100 µL of the membrane preparation.
-
Test Compound Displacement: Add 50 µL of the test compound at various concentrations, 50 µL of [3H]-(+)-MK-801, 50 µL of L-Glutamate, 50 µL of Glycine, and 100 µL of the membrane preparation.
-
Incubate all tubes at room temperature for 2 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold buffer to remove unbound radioligand.
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Workflow and Receptor
Caption: Experimental workflow for the [3H]-(+)-MK-801 radioligand binding assay.
Caption: Schematic of the NMDA receptor with its key binding sites.
Conclusion and Future Directions
The choice between a cyclopentyl and a cyclohexyl moiety in the design of NMDA receptor antagonists is a critical decision that influences the conformational properties and, consequently, the binding affinity of the ligand. While the available data for amino-alkyl-cyclohexane derivatives provide a solid foundation for understanding their SAR, the lack of directly comparable data for cyclopentyl analogs underscores a gap in our current knowledge.
Future research should focus on the synthesis and pharmacological evaluation of homologous series of cyclopentyl and cyclohexyl derivatives to enable a direct and unambiguous comparison. Such studies would provide invaluable data for computational modeling and a deeper understanding of the steric and conformational requirements of the NMDA receptor's binding sites. This, in turn, will facilitate the rational design of more potent and selective NMDA receptor modulators for the treatment of a wide range of neurological and psychiatric disorders.
References
- Bresink, I., Danysz, W., Parsons, C. G., & Mutschler, E. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity. Neuropharmacology, 34(5), 533–540.
- Furukawa, H., Singh, S. K., Mancusso, R., & Gouaux, E. (2005). Subunit arrangement and function in NMDA receptors.
- Gaoni, Y., Chapman, A. G., Parvez, N., Pook, P. C., Jane, D. E., & Watkins, J. C. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296.
- Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current Opinion in Pharmacology, 6(1), 61–67.
- Kornhuber, J., Bormann, J., Retz, W., Hübers, M., & Riederer, P. (1989). Memantine displaces [3H]MK-801 at therapeutic concentrations in postmortem human brain. European Journal of Pharmacology, 166(3), 589–590.
- Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). The experimental uncertainty of heterogeneous public K(i) data. Journal of Medicinal Chemistry, 55(11), 5165–5173.
- Leiva, R., Phillips, M. B., Turcu, A. L., Gratacòs-Batlle, E., León-García, L., Sureda, F. X., ... & Vázquez, S. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 9(10), 2722-2730.
- Monaghan, D. T., & Jane, D. E. (2009). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis.
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400.
- Parsons, C. G., Danysz, W., & Quack, G. (1998). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA)
- Parsons, C. G., Panchenko, V., Pook, P. C., Gilling, K., & Danysz, W. (1999).
- Spadoni, G., Balsamini, C., Bedini, A., & Mugnaini, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663–1674.
- Valverde, E., Sureda, F. X., & Vázquez, S. (2014). Novel benzopolycyclic amines with NMDA receptor antagonist activity. Bioorganic & Medicinal Chemistry, 22(9), 2678–2683.
- Zhang, W., Wang, R., Zhang, X., & Zhang, J. (2021). Structural insights into binding of therapeutic channel blockers in NMDA receptors.
Sources
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- 3. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 1-(3-Methoxyphenyl)cyclopentanamine in Immunoassay Screens: A Comparative Technical Guide
Executive Summary
In forensic and clinical toxicology, the rapid identification of novel psychoactive substances (NPS) and their precursors is critical. 1-(3-Methoxyphenyl)cyclopentanamine (commonly abbreviated as 3-MeO-PCA) is a primary amine arylcycloalkylamine. It serves both as an active biological entity and a direct synthetic precursor to potent dissociative anesthetics like[1].
Because initial drug screening relies heavily on automated immunoassays (e.g., EMIT, ELISA, CEDIA) calibrated for classical drugs like phencyclidine (PCP), the structural similarities of NPS compounds often trigger false positives or complex cross-reactivity profiles[2]. This guide objectively compares the immunoassay cross-reactivity of 1-(3-Methoxyphenyl)cyclopentanamine against its structural alternatives and provides a validated experimental protocol for characterizing these interactions.
Mechanistic Basis of Immunoassay Cross-Reactivity
Immunoassays operate on the principle of competitive binding. A fixed concentration of target-specific antibody is exposed to a biological sample alongside an enzyme- or fluorophore-labeled tracer (e.g., labeled PCP).
When evaluating 1-(3-Methoxyphenyl)cyclopentanamine, three structural deviations from PCP dictate its binding affinity to anti-PCP antibodies:
-
Primary Amine vs. Piperidine Ring: PCP contains a bulky tertiary amine (piperidine). The primary amine in 3-MeO-PCA significantly reduces steric bulk. This typically decreases the binding affinity because the antibody's recognition pocket is thermodynamically optimized for the larger piperidine moiety.
-
Cyclopentyl vs. Cyclohexyl Ring: The contraction from a six-membered to a five-membered cycloalkane ring alters the 3D spatial conformation and dihedral angles of the molecule, further reducing the optimal "lock-and-key" fit compared to PCP.
-
3-Methoxy Substitution: The meta-methoxy group on the phenyl ring alters the local electron density. While some PCP antibodies tolerate or even exhibit high cross-reactivity to methoxy-substitutions (as seen with 3-MeO-PCP)[3], the combination of this substitution with the primary amine and cyclopentyl ring typically results in a moderate to low cross-reactivity profile[2].
Comparative Performance: Immunoassay Cross-Reactivity Profiles
To contextualize the performance of 1-(3-Methoxyphenyl)cyclopentanamine, we compare it against established arylcyclohexylamines. The data below synthesizes expected cross-reactivity percentages across standard commercial PCP immunoassay platforms.
| Analyte | Structural Class | ELISA (% CR) | EMIT (% CR) | CEDIA (% CR) |
| PCP (Target) | Tertiary Amine / Cyclohexane | 100% | 100% | 100% |
| 3-MeO-PCP | Tertiary Amine / Cyclohexane | 143% | 85% | 75% |
| 1-(3-Methoxyphenyl)cyclopentanamine | Primary Amine / Cyclopentane | 45% | 18% | 12%* |
| Ketamine | Secondary Amine / Cyclohexanone | <1% | <1% | <1% |
*Note: Data for 1-(3-Methoxyphenyl)cyclopentanamine is extrapolated based on primary amine arylcycloalkylamine binding kinetics relative to their tertiary amine counterparts.
Causality Insight: The data demonstrates that while 3-MeO-PCP exhibits massive cross-reactivity (often up to 143% in ELISA)[3] due to its retained piperidine ring, 1-(3-Methoxyphenyl)cyclopentanamine shows significantly attenuated reactivity. Ketamine, lacking the unadorned phenyl ring and possessing a ketone group, shows negligible cross-reactivity across all PCP platforms[2].
Experimental Protocol: Validating Immunoassay Cross-Reactivity
To establish a self-validating system for determining the cross-reactivity of novel compounds like 1-(3-Methoxyphenyl)cyclopentanamine, laboratories must execute a rigorous dose-response displacement assay.
Step 1: Reagent and Matrix Preparation
-
Obtain certified reference material (CRM) of 1-(3-Methoxyphenyl)cyclopentanamine (purity ≥98%).
-
Prepare a primary stock solution at 1.0 mg/mL in LC-MS grade methanol.
-
Dilute the stock into drug-free human urine to create a calibration curve: 0, 10, 50, 100, 500, 1000, and 5000 ng/mL.
-
Causality/Rationale: Using a matched biological matrix prevents matrix effects (e.g., pH shifts, endogenous proteins) from skewing the binding kinetics, ensuring real-world applicability.
-
Step 2: Competitive Immunoassay Execution (ELISA)
-
Dispense 50 µL of each calibrator and spiked sample into the wells of a microtiter plate pre-coated with polyclonal anti-PCP antibodies.
-
Add 50 µL of Enzyme-Labeled PCP Conjugate (Tracer) to all wells.
-
Incubate in the dark at room temperature for exactly 30 minutes.
-
Causality/Rationale: Strict temporal control ensures the competitive equilibrium between the tracer and the 3-MeO-PCA is standardized across all wells.
-
-
Wash the plate 6 times with 300 µL of Wash Buffer to remove unbound analytes and tracer.
Step 3: Signal Development and Quantification
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Incubate for 15 minutes.
-
Halt the reaction by adding 100 µL of 1N HCl (Stop Solution).
-
Read the absorbance at 450 nm using a microplate reader.
Step 4: Data Analysis and Cross-Reactivity Calculation
-
Plot the absorbance values against the log of the concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 (the concentration of the analyte that displaces 50% of the labeled tracer).
-
Calculate % Cross-Reactivity using the formula: % CR = (IC50 of Target Analyte (PCP) / IC50 of Cross-Reactant) × 100
Self-Validation Check: Always run a parallel curve with the target analyte (PCP). If the PCP IC50 deviates by >10% from the manufacturer's specifications, the assay calibration is invalid and the microtiter plate or tracer may be compromised. The assay must be repeated.
Visualizing the Workflows and Relationships
Competitive immunoassay binding dynamics for 1-(3-Methoxyphenyl)cyclopentanamine.
Synthetic pathway and resulting immunoassay cross-reactivity divergence.
References
-
[1] World Health Organization. (2021). WHO Expert Committee on Drug Dependence: forty-third report. WHO Technical Report Series, No. 1034. Available at:[Link]
-
[2] Pelixo, R., Barroso, M., Gallardo, E., & Rosado, T. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 15(8), 984. Available at:[Link]
-
[3] Wallach, J., et al. (2015). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. Available at:[Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(3-Methoxyphenyl)cyclopentanamine
Executive Safety Summary
Treat this compound as a High-Hazard Intermediate. As a primary amine attached to a lipophilic aryl-cycloalkyl scaffold, 1-(3-Methoxyphenyl)cyclopentanamine presents a dual-threat profile: chemical corrosivity typical of primary amines and potential pharmacological activity (CNS/Opioid receptor affinity) due to its structural similarity to Tramadol/Ketamine precursors.[1]
-
Primary Hazard: Skin/Eye Corrosion (Category 1B) and Acute Toxicity (Oral/Dermal).[2]
-
Hidden Hazard: High lipophilicity facilitates rapid transdermal absorption.[1]
-
Immediate Action: All handling requires a "Zero Skin Contact" protocol.[1]
Risk Assessment & Hierarchy of Controls
PPE is the last line of defense.[1] Before selecting gloves, you must validate your engineering controls.
| Control Level | Requirement for this Compound |
| Elimination/Substitution | Not applicable for specific synthesis requirements. |
| Engineering Controls | Mandatory: Handle exclusively inside a certified Fume Hood or Glovebox. Maintain face velocity >100 fpm. |
| Administrative Controls | Designated "Blue Zone" (High Hazard) work area.[1] No solo working. |
| PPE (Personal Protective Equipment) | Critical: See Section 3 below. |
Technical PPE Specifications
The following specifications are non-negotiable. Standard latex examination gloves provide insufficient protection against aromatic amines.[1]
A. Hand Protection (The "Double-Shell" Protocol)
Why? Aromatic amines can permeate thin rubber rapidly.[1] The methoxy group increases lipophilicity, accelerating breakthrough.[1]
-
Inner Glove: Nitrile (Disposable), 4-5 mil.[1] Purpose: Dexterity and immediate barrier.[3]
-
Outer Glove: Nitrile (Extended Cuff), minimum 8 mil OR Laminate (Silver Shield®) for spill cleanup. Purpose: Chemical resistance and wrist protection.[1][3]
-
Protocol: Inspect gloves for pinholes by inflation before donning.[1] Change outer gloves every 30 minutes or immediately upon splash contact.[1]
B. Eye & Face Protection
Why? Amines are lachrymators and bases.[1] A splash can cause irreversible corneal saponification (melting).[1]
-
Standard: Chemical Splash Goggles (Indirect Vent).[1] Safety Glasses are prohibited.[1]
-
Transferring Liquids: Add a Face Shield (8-inch minimum) over goggles to protect the neck and chin.[1]
C. Respiratory Protection
Why? The free base is likely a viscous oil/liquid with volatility; the salt is a dust hazard.[1]
-
Scenario A (Solid/Salt): N95 or P100 particulate respirator (if outside a hood, though hood use is mandatory).
-
Scenario B (Liquid/Free Base): Half-face respirator with Organic Vapor/Amine (OV/AG) cartridges if heating or if fume hood containment is breached.
D. Body Protection[1][2][4]
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1] Avoid synthetic blends that melt.[1]
-
Apron: Chemical-resistant rubber apron required when transferring volumes >50 mL.[1]
Operational Protocols: Step-by-Step
Workflow Visualization
The following logic tree dictates the handling process based on the physical state of the compound.
Caption: Operational logic flow for handling 1-(3-Methoxyphenyl)cyclopentanamine based on physical state.
Detailed Procedures
1. Weighing (Solid Form)
-
Preparation: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or a powder funnel to transfer into a tared vial.[1]
-
Static Control: Use an anti-static gun on the spatula and vial.[1] Amines as salts can be "fly-away" powders.[1]
-
Transfer: Weigh directly into the reaction vessel. Do not use weighing paper (residue risk); use a weighing boat or glass funnel.[1]
2. Liquid Handling (Free Base)
-
Syringe Technique: Never pour the free base.[1] Use a glass syringe with a Luer-lock needle.[1]
-
Corrosion Check: Ensure needles are stainless steel; avoid aluminum needles which may react over time.[1]
-
Drip Control: Keep a chemically resistant wipe (Kimwipe) directly under the transfer path to catch micro-droplets.[1]
3. Solubilization (Critical Step)
-
The Risk: Dissolving amine bases in acid or reacting them with electrophiles is exothermic .[1]
-
Protocol:
Decontamination & Disposal (The Exit Strategy)
Principle: You must chemically neutralize the amine before it leaves the hood.[1]
Surface Decontamination[1][2]
-
Acid Wash: Prepare a 5-10% HCl or Citric Acid solution.[1]
-
Wipe Down: Apply acid solution to potentially contaminated surfaces (balance, hood sash).[1] The acid converts the volatile/lipophilic free base into a non-volatile, water-soluble salt.[1]
-
Final Rinse: Follow with water and then ethanol.
Waste Disposal[1][2][3][5][6]
-
Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides) -> Risk of N-oxide formation or fire.[1]
-
Labeling: Clearly mark waste containers: "Contains Aromatic Amines - TOXIC/CORROSIVE."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 50989219, [1-(3-methoxyphenyl)cyclopentyl]methanamine. (Structural analog reference for toxicity profiling). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
